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  • Product: (6R)-6-methylpiperidin-3-one hydrochloride
  • CAS: 2306253-94-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (6R)-6-methylpiperidin-3-one hydrochloride: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (6R)-6-methylpiperidin-3-one hydrochloride, a valuable chiral building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6R)-6-methylpiperidin-3-one hydrochloride, a valuable chiral building block in medicinal chemistry. We will delve into its chemical structure, stereochemistry, physicochemical properties, synthesis, reactivity, and applications, offering insights for its effective use in the design and development of novel therapeutics.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to adopt a stable chair conformation, which can project substituents in well-defined three-dimensional space. The introduction of chirality into the piperidine scaffold further enhances its utility in drug design, allowing for precise interactions with biological targets and often leading to improved potency and selectivity. (6R)-6-methylpiperidin-3-one hydrochloride, with its defined stereochemistry at the C6 position, represents a key intermediate for the synthesis of complex, stereochemically-defined molecules, most notably as a core component of orexin receptor antagonists for the treatment of insomnia.[1]

Chemical Structure and Stereochemistry

(6R)-6-methylpiperidin-3-one hydrochloride possesses a six-membered heterocyclic ring containing a nitrogen atom. The structure is characterized by a ketone group at the C3 position and a methyl group at the C6 position with an (R) stereochemical configuration. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Figure 1: 2D Chemical Structure of (6R)-6-methylpiperidin-3-one hydrochloride.

The (R)-configuration at the C6 position is crucial for the biological activity of many of the final compounds synthesized from this intermediate. The chair conformation of the piperidine ring will preferentially place the methyl group in an equatorial position to minimize steric strain.

Physicochemical Properties

A summary of the key physicochemical properties of (6R)-6-methylpiperidin-3-one hydrochloride is presented in the table below. It is important to note that while some experimental data is available, other parameters are computationally predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [2]
CAS Number 2306253-94-9[2]
Appearance Solid (predicted)-
Melting Point Not available-
Solubility Soluble in water (as a hydrochloride salt)General chemical knowledge
pKa Not available-
LogP (predicted) 0.7492[2]
Topological Polar Surface Area (TPSA) 29.1 Ų[2]
Purity ≥98%[2]
Storage Sealed in dry, 2-8°C[2]

Synthesis of (6R)-6-methylpiperidin-3-one hydrochloride

The asymmetric synthesis of (6R)-6-methylpiperidin-3-one hydrochloride is a key challenge. While specific literature detailing the exact experimental protocol for this compound is scarce, a plausible and efficient route can be derived from the synthesis of related chiral piperidine cores, such as those used for orexin receptor antagonists.[1] A representative chemoenzymatic approach is outlined below, which offers high stereoselectivity and is amenable to scale-up.

SynthesisWorkflow cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_product Final Product Ethyl (R)-3-aminobutanoate Ethyl (R)-3-aminobutanoate Michael Addition Michael Addition Ethyl (R)-3-aminobutanoate->Michael Addition Methyl acrylate Methyl acrylate Methyl acrylate->Michael Addition Dieckmann Condensation Dieckmann Condensation Michael Addition->Dieckmann Condensation Intermediate A Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Dieckmann Condensation->Hydrolysis & Decarboxylation Intermediate B (β-keto ester) HCl salt formation HCl salt formation Hydrolysis & Decarboxylation->HCl salt formation (6R)-6-methylpiperidin-3-one (6R)-6-methylpiperidin-3-one hydrochloride (6R)-6-methylpiperidin-3-one hydrochloride HCl salt formation->(6R)-6-methylpiperidin-3-one hydrochloride

Figure 2: Representative synthetic workflow for (6R)-6-methylpiperidin-3-one hydrochloride.

Experimental Protocol (Representative)

Step 1: Michael Addition

  • To a solution of ethyl (R)-3-aminobutanoate in a suitable solvent (e.g., methanol), methyl acrylate is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure to yield the crude Michael adduct.

Rationale: This step constructs the carbon backbone of the piperidine ring by forming a new C-N bond. The use of the chiral starting material, ethyl (R)-3-aminobutanoate, establishes the stereocenter at the future C6 position.

Step 2: Dieckmann Condensation

  • The crude Michael adduct is dissolved in an anhydrous, non-polar solvent (e.g., toluene) and treated with a strong base, such as sodium hydride or sodium methoxide.

  • The reaction is heated to reflux for several hours to promote the intramolecular cyclization.

  • After cooling, the reaction is quenched by the addition of a weak acid.

  • The organic layer is separated, washed, dried, and concentrated to give the crude β-keto ester.

Rationale: The Dieckmann condensation is a classic method for forming five- and six-membered rings. In this case, it facilitates the formation of the piperidinone ring.

Step 3: Hydrolysis and Decarboxylation

  • The crude β-keto ester is heated under acidic conditions (e.g., with aqueous HCl) to hydrolyze the ester and promote decarboxylation.

  • The reaction progress is monitored until the evolution of CO₂ ceases.

  • The reaction mixture is then neutralized and the product, (6R)-6-methylpiperidin-3-one, is extracted with an organic solvent.

Rationale: This step removes the ester group, which was necessary for the Dieckmann condensation, to yield the desired ketone functionality.

Step 4: Hydrochloride Salt Formation

  • (6R)-6-methylpiperidin-3-one is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

  • The resulting precipitate, (6R)-6-methylpiperidin-3-one hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Rationale: The formation of the hydrochloride salt improves the handling characteristics of the compound, increasing its stability and often rendering it as a crystalline solid that is easier to purify.

Chemical Reactivity and Spectroscopic Characterization

The chemical reactivity of (6R)-6-methylpiperidin-3-one hydrochloride is primarily dictated by the presence of the secondary amine and the ketone functional groups.

Reactivity cluster_ketone Ketone Reactivity cluster_amine Amine Reactivity Reductive Amination Reductive Amination Wittig Reaction Wittig Reaction Aldol Condensation Aldol Condensation N-Alkylation N-Alkylation N-Acylation N-Acylation N-Arylation N-Arylation (6R)-6-methylpiperidin-3-one (6R)-6-methylpiperidin-3-one (6R)-6-methylpiperidin-3-one->Reductive Amination (6R)-6-methylpiperidin-3-one->Wittig Reaction (6R)-6-methylpiperidin-3-one->Aldol Condensation (6R)-6-methylpiperidin-3-one->N-Alkylation (6R)-6-methylpiperidin-3-one->N-Acylation (6R)-6-methylpiperidin-3-one->N-Arylation

Figure 3: Key reaction pathways for (6R)-6-methylpiperidin-3-one.

  • Reactions at the Ketone: The ketone at the C3 position can undergo a variety of standard carbonyl reactions, including reductive amination to introduce a new substituent at this position, Wittig reactions to form exocyclic double bonds, and aldol condensations. These reactions allow for further functionalization and elaboration of the piperidine scaffold.

  • Reactions at the Amine: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or N-arylated to introduce a wide range of substituents. These modifications are critical for modulating the pharmacological properties of the final drug molecules.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the protons on the piperidine ring. A doublet for the methyl group at C6 would likely appear around δ 1.2 ppm. The proton adjacent to the nitrogen (at C6) would be a multiplet further downfield. The protons alpha to the ketone (at C2 and C4) would also be deshielded. The N-H proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon around δ 200-210 ppm. The carbon bearing the methyl group (C6) would be in the range of δ 45-55 ppm, and the methyl carbon itself would be around δ 15-25 ppm. The other four carbons of the piperidine ring would appear in the aliphatic region (δ 20-60 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ketone, typically in the range of 1710-1725 cm⁻¹. A broad absorption in the region of 2700-3300 cm⁻¹ would be indicative of the N-H stretch of the secondary ammonium salt. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 114.1, corresponding to the free base.

Applications in Drug Development

(6R)-6-methylpiperidin-3-one hydrochloride is a valuable chiral building block for the synthesis of a variety of biologically active molecules. Its primary application lies in the development of orexin receptor antagonists.

  • Orexin Receptor Antagonists: This compound is a key intermediate in the synthesis of suvorexant (Belsomra®), a dual orexin receptor antagonist approved for the treatment of insomnia.[3] The (6R)-methyl group is crucial for the high affinity and selectivity of suvorexant for the orexin receptors. The synthesis of suvorexant involves the reductive amination of (6R)-6-methylpiperidin-3-one, followed by further functionalization.

  • Other CNS-active agents: The chiral piperidine scaffold is present in numerous other centrally active compounds. The unique stereochemistry and functional handles of (6R)-6-methylpiperidin-3-one hydrochloride make it an attractive starting material for the discovery of novel agents targeting various CNS receptors and enzymes.

  • Other Therapeutic Areas: The versatility of the piperidinone scaffold allows for its use in the development of drugs for other therapeutic areas, including oncology, inflammation, and infectious diseases.

Safety and Handling

(6R)-6-methylpiperidin-3-one hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting. The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]

  • Toxicity: While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous substance.

Conclusion

(6R)-6-methylpiperidin-3-one hydrochloride is a stereochemically defined and highly valuable building block for the synthesis of complex pharmaceutical agents. Its chiral nature and versatile functional groups provide a powerful tool for medicinal chemists to design and create novel drugs with improved efficacy and safety profiles. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the drug discovery and development process.

References

  • Zhang, G.-S. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(11), 1513-1516.
  • Humphrey, J. M., et al. (2012). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 16(10), 1645-1652.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (6R)-6-Methylpiperidin-3-one Hydrochloride

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), there is a critical paradigm shift away from planar, 2D aromatic compounds toward structurally complex, sp³-rich 3D scaffolds. The piperidine ring remains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), there is a critical paradigm shift away from planar, 2D aromatic compounds toward structurally complex, sp³-rich 3D scaffolds. The piperidine ring remains one of the most privileged motifs in FDA-approved therapeutics. Specifically, (6R)-6-methylpiperidin-3-one hydrochloride serves as a highly versatile, chiral building block. By offering a reactive ketone at the C3 position and a stereochemically defined methyl group at the C6 position, this synthon enables the precise construction of complex 1 [2]. This guide details the physicochemical properties, mechanistic handling rationale, and validated synthetic workflows for utilizing this compound in advanced drug development.

Physicochemical Properties & Structural Identity

Understanding the exact mass and structural composition of this building block is critical for accurate stoichiometric calculations during synthesis. The compound is supplied as a hydrochloride salt to ensure long-term stability [1, 3].

Calculation Rationale: The free base of (6R)-6-methylpiperidin-3-one has the formula C₆H₁₁NO, yielding a molecular weight of 113.16 g/mol . The addition of one equivalent of hydrochloric acid (HCl, 36.46 g/mol ) results in the final salt formula of C₆H₁₂ClNO with a total molecular weight of 149.62 g/mol .

Quantitative Data Summary
PropertySpecification
Chemical Name (6R)-6-methylpiperidin-3-one hydrochloride
CAS Number 2306253-94-9
Salt Molecular Formula C₆H₁₂ClNO
Salt Molecular Weight 149.62 g/mol
Free Base Formula C₆H₁₁NO
Free Base Molecular Weight 113.16 g/mol
SMILES String O=C1CNCC1.[H]Cl
Stereochemistry (R)-configuration at C6
Storage Conditions Sealed, desiccated, 2–8 °C

Mechanistic Utility & Stability Dynamics

The Rationale for the Hydrochloride Salt

A common pitfall in handling 3-piperidinones is the inherent instability of the free base. If left unprotonated, the highly nucleophilic secondary amine (N1) of one molecule will rapidly attack the electrophilic ketone (C3) of an adjacent molecule. This intermolecular condensation leads to the formation of pyrazine derivatives or intractable oligomeric mixtures.

By formulating the compound as a 2 [1], the amine is protonated (ammonium), rendering it strictly non-nucleophilic. This locks the molecule in a stable, monomeric state indefinitely under proper storage conditions.

Synthetic Divergence

The orthogonal reactivity of the N1 amine and the C3 ketone allows for highly divergent synthetic pathways, making it an ideal precursor for active pharmaceutical ingredients (APIs).

Synthetic_Workflow A (6R)-6-Methylpiperidin-3-one HCl (Stable Precursor) B In Situ Free-Basing & N-Boc Protection A->B DIPEA, Boc2O C Reductive Amination (Diastereoselective) B->C R-NH2, NaBH(OAc)3 D Grignard Addition (Tertiary Alcohols) B->D R-MgBr, THF E 3D Fragment Library (sp3-rich scaffolds) C->E D->E

Figure 1: Synthetic divergence of (6R)-6-methylpiperidin-3-one into 3D fragment libraries.

Experimental Protocols: Handling and Derivatization

To utilize this building block effectively, the amine must be protected before the ketone can be functionalized. The following protocol details a self-validating, one-pot in situ free-basing and protection, followed by a diastereoselective reductive amination.

Protocol: N-Boc Protection and Diastereoselective Reductive Amination

Step 1: In Situ Free-Basing & Protection

  • Action: Suspend (6R)-6-methylpiperidin-3-one HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Conducting this at 0 °C minimizes the kinetics of any potential exothermic degradation. DCM provides optimal solubility for the subsequent organic intermediates.

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise, followed immediately by Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: DIPEA neutralizes the HCl salt to liberate the free amine. Performing this in the presence of Boc₂O ensures the transient free base is instantly trapped and protected, preventing self-condensation.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine spot validates that the nitrogen is fully protected.

Step 2: Imine Formation

  • Action: To the crude N-Boc intermediate in DCM, add the target primary amine (R-NH₂) (1.2 eq) and Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 eq). Stir for 12 hours at room temperature.

    • Causality: Ti(OiPr)₄ acts as both a mild Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine without requiring harsh, heat-intensive Dean-Stark conditions that could degrade the Boc group.

Step 3: Diastereoselective Reduction

  • Action: Cool the reaction mixture to 0 °C and add Sodium triacetoxyborohydride[NaBH(OAc)₃] (1.5 eq) in portions.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups render it exceptionally mild. It selectively reduces the imine without prematurely reducing any unreacted ketone. Furthermore, the (6R)-methyl group provides critical steric bulk, directing the incoming hydride to attack from the less hindered face, thereby yielding predictable and high diastereomeric excess (de).

  • Self-Validation: Quench the reaction with saturated aqueous NaHCO₃. Perform LC-MS analysis on the organic layer. The presence of the target mass [M+H]⁺ and the total absence of the starting ketone mass validates the successful completion of the reductive amination.

Analytical & Quality Control (QC) Workflows

To maintain scientific integrity and ensure downstream reproducibility, rigorous Quality Control (QC) must be applied to batches of 3 [3] derived from this scaffold.

QC_Workflow QC_Start Batch Sample NMR 1H/13C NMR (Structural Integrity) QC_Start->NMR LCMS LC-MS (Purity & MW) QC_Start->LCMS Chiral Chiral HPLC (Enantiomeric Excess) QC_Start->Chiral Release QA Release (>98% Purity, >99% ee) NMR->Release LCMS->Release Chiral->Release

Figure 2: Self-validating quality control workflow for chiral piperidinone release.

  • ¹H and ¹³C NMR Spectroscopy: Utilized to confirm the structural integrity of the piperidine ring and verify the presence of the C6 methyl doublet.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (149.62 g/mol as the salt, ionizing as 114.1 [M+H]⁺ for the free base) and ensures chemical purity is ≥98%.

  • Chiral HPLC: Essential for verifying the enantiomeric excess (ee) of the (6R) stereocenter, ensuring no racemization occurred during synthesis or storage.

References

  • RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of (6R)-6-methylpiperidin-3-one hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of (6R)-6-methylpiperidin-3-one hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Understanding the so...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (6R)-6-methylpiperidin-3-one hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Understanding the solubility of this active pharmaceutical ingredient (API) precursor is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the efficiency of the overall drug development process.[1][2] This document delineates the fundamental principles governing the solubility of this molecule, provides a detailed, field-proven experimental protocol for solubility determination, and presents an anticipated solubility profile across a range of common organic solvents. The insights herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required for the effective handling and application of this compound.

Introduction: The Strategic Importance of Solubility Profiling

(6R)-6-methylpiperidin-3-one hydrochloride is a chiral cyclic amine derivative. Its structural features, including a stereocenter, a ketone functional group, and its nature as a hydrochloride salt, make it a valuable building block in the synthesis of complex pharmaceutical agents. The molecular formula for this compound is C₆H₁₂ClNO, and it has a molecular weight of 149.62 g/mol .[3]

The solubility of an API or its intermediate in various solvents is a critical physicochemical property that dictates its behavior throughout the manufacturing lifecycle.[4] From the initial synthesis to the final formulation, solubility data informs crucial decisions:

  • Process Chemistry: The selection of an appropriate solvent system is fundamental for achieving optimal reaction kinetics, yield, and purity. Poor solubility can lead to heterogeneous reaction mixtures, resulting in incomplete conversions and complex purification challenges.

  • Crystallization and Purification: The ability to selectively crystallize a compound from a solution is the cornerstone of purification. A well-defined solubility profile, particularly the temperature-dependent solubility curve, allows for the rational design of crystallization processes that maximize yield and control polymorphic form.

  • Formulation Development: For APIs, understanding solubility is the first step in designing a dosage form that ensures adequate bioavailability.[1][2] While this guide focuses on an intermediate, the principles directly translate to the final drug product.

This guide moves beyond a simple data sheet, offering a mechanistic explanation of the anticipated solubility behavior of (6R)-6-methylpiperidin-3-one hydrochloride and providing a robust framework for its experimental determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the energy of the crystal lattice (solute-solute interactions) and the energy required to disrupt solvent-solvent interactions. The adage "like dissolves like" serves as a fundamental, albeit simplified, guide.[5][6]

For (6R)-6-methylpiperidin-3-one hydrochloride, several structural features are key to its solubility:

  • Ionic Character: As a hydrochloride salt, the molecule exists in an ionized state. The protonated piperidinium cation and the chloride anion create strong ion-dipole interactions with polar solvents. This feature is the dominant driver of its solubility in polar media.

  • Hydrogen Bonding: The protonated secondary amine (-NH2+) is a strong hydrogen bond donor, while the ketone's carbonyl group (C=O) is a hydrogen bond acceptor.[3] Solvents capable of hydrogen bonding (e.g., alcohols) will interact favorably with these sites, enhancing solubility.

  • Polarity and Dipole Moment: The ketone group introduces a significant dipole moment into the molecule. Polar aprotic solvents (e.g., DMSO, acetonitrile) can effectively solvate the molecule through dipole-dipole interactions.

  • Hydrocarbon Backbone: The piperidine ring and the methyl group constitute the nonpolar portion of the molecule. These hydrocarbon regions will have favorable van der Waals interactions with less polar or nonpolar solvents, though these interactions are generally much weaker than the ionic and hydrogen bonding forces.

Based on these characteristics, we can predict that the solubility of (6R)-6-methylpiperidin-3-one hydrochloride will be highest in polar protic solvents, moderate in polar aprotic solvents, and very low in nonpolar solvents.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To generate reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6][7] It ensures that the solution has reached a true equilibrium with the excess solid, providing a definitive measure of saturation solubility at a given temperature.

Step-by-Step Methodology
  • Preparation: Add an excess amount of (6R)-6-methylpiperidin-3-one hydrochloride to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium saturation is achieved.

  • Equilibration: Place the sealed vials in a constant-temperature orbital shaker or agitate them using a magnetic stirrer. The system should be agitated for a sufficient duration (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.[6][7] Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes), which pellets the excess solid.[8]

  • Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is best practice to filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[6]

  • Quantification: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibrated range of an analytical instrument. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurate quantification due to its specificity and sensitivity.[1][6] A standard calibration curve must be generated using solutions of the compound at known concentrations.

  • Data Reporting: Calculate the solubility from the measured concentration and the dilution factor. Report the results in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid to known volume of solvent B 2. Seal vial and agitate at constant temperature (24-72 hours) A->B Equilibration C 3. Centrifuge to pellet excess solid B->C D 4. Filter supernatant (0.22 µm PTFE filter) C->D Clarification E 5. Dilute aliquot into calibrated range D->E F 6. Analyze by HPLC against standard curve E->F G 7. Calculate and report solubility (mg/mL) F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Anticipated Solubility Profile: A Data-Driven Estimation

While experimental data for this specific molecule is not publicly available, a reliable qualitative and semi-quantitative profile can be constructed based on the principles of physical organic chemistry and data from analogous piperidine structures.[5][9]

The following table summarizes the anticipated solubility of (6R)-6-methylpiperidin-3-one hydrochloride in a range of common organic solvents, categorized by solvent class.

Solvent Class Solvent Example Anticipated Solubility Justification for Experimental Choice & Expected Outcome
Polar Protic Methanol, EthanolFreely Soluble to Soluble These solvents are highly polar and act as both hydrogen bond donors and acceptors. They will effectively solvate the piperidinium cation and chloride anion through strong ion-dipole and hydrogen bonding interactions, readily overcoming the crystal lattice energy.
Polar Protic WaterFreely Soluble As a hydrochloride salt of a small molecule, high aqueous solubility is expected. Water's high dielectric constant and extensive hydrogen bonding network make it an excellent solvent for ionic compounds.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Soluble to Sparingly Soluble These solvents possess large dipole moments and can effectively solvate the cation.[9] However, as they are only hydrogen bond acceptors, the overall solvation of the anion and the protonated amine may be less effective than in protic solvents, leading to slightly lower solubility.
Polar Aprotic AcetonitrileSlightly Soluble to Sparingly Soluble Acetonitrile is less polar than DMSO or DMF. While it can participate in dipole-dipole interactions, its solvating power for an ionic salt is significantly lower, and it will struggle to overcome the crystal lattice energy.
Intermediate Polarity Dichloromethane (DCM)Slightly Soluble to Very Slightly Soluble DCM has a moderate dipole moment but cannot participate in hydrogen bonding. It is a poor solvent for ionic salts. Limited solubility might be observed, but it is unlikely to be a suitable solvent for creating concentrated solutions.
Intermediate Polarity Ethyl AcetateVery Slightly Soluble to Insoluble Similar to DCM, but with a slightly more polar ester group, ethyl acetate is still a poor solvent for salts. The energy of solvation will likely be insufficient to disrupt the ionic crystal lattice.
Nonpolar Toluene, HexaneInsoluble These solvents lack any significant dipole moment and cannot form hydrogen bonds.[6] There are no favorable intermolecular forces to overcome the very strong ion-ion interactions within the crystal lattice of the salt. The compound will be effectively insoluble.

Practical Implications & Troubleshooting

  • For Synthesis: The high solubility in alcohols like methanol or ethanol suggests they would be excellent choices as reaction solvents, assuming they are compatible with the chosen reagents.[10][11] A patent describing the synthesis of a similar compound, 3-methyl-piperidin-4-one hydrochloride, notes the use of ethanol and dichloromethane.[12]

  • For Purification/Crystallization: The significant difference in solubility between polar solvents (like ethanol) and nonpolar solvents (like hexane or toluene) presents a clear strategy for crystallization. Dissolving the crude product in a minimal amount of a hot polar solvent and then using a nonpolar solvent as an anti-solvent is a highly viable purification method.

  • Troubleshooting Poor Solubility: If higher solubility is required in a less polar medium, one might consider converting the hydrochloride salt back to the free base. The neutral free base form will exhibit significantly higher solubility in solvents like dichloromethane and ethyl acetate and lower solubility in water.[9] This pH-dependent solubility is a key tool for designing extraction-based workups.[9]

Conclusion

The solubility profile of (6R)-6-methylpiperidin-3-one hydrochloride is dominated by its ionic character as a salt. It is anticipated to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and essentially insoluble in nonpolar solvents. This behavior is a direct consequence of the strong ion-dipole and hydrogen bonding interactions it can form with polar solvent molecules. The robust shake-flask method provides a reliable means of quantifying this solubility experimentally. A thorough understanding and experimental validation of this solubility profile are not merely academic exercises; they are essential prerequisites for the efficient, scalable, and cost-effective use of this important chiral intermediate in pharmaceutical development.

References

  • Vertex AI Search. 2-Piperidone | Solubility of Things.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • Nielsen, J. H., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22707028, Piperidin-3-one hydrochloride.
  • Sigma-Aldrich. API Solubility and Dissolution Enhancement Via Formulation.
  • BenchChem. Addressing poor solubility of piperidine derivatives in reactions.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Ataman Kimya. PIPERIDINE.
  • Wikipedia. Piperidine.
  • ChemScene. (R)-6-methylpiperidin-3-one hydrochloride | CAS 2306253-94-9.
  • Sigma-Aldrich. Piperidine Biotech grade solvent, = 99.5 110-89-4.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33722, Piperidin-3-one.
  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • BLDpharm. (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride | CAS 2682097-03-4.
  • precisionFDA. (3S,5S,6R)-3-AMINO-6-METHYL-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)-2-PIPERIDINONE HYDROCHLORIDE.
  • USP. (2012). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • ChemicalBook. 3-Methylpiperidin-4-one hydrochloride synthesis.
  • Ivy Fine Chemicals. ((3R,6R)-6-Methylpiperidin-3-yl)methanol hydrochloride [CAS: 1636890-01-1].
  • Sigma-Aldrich. methyl 6-methylpiperidine-3-carboxylate hydrochloride | 1009376-74-2.
  • Organic Syntheses. 1-benzylpiperazine.

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Exploratory

The Stereochemical Imperative: Differentiating (6R) and (6S)-6-Methylpiperidin-3-one in Advanced Drug Design

Executive Summary The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved pharmaceuticals. Within this chemical space, the 3-one, 6-methyl substitution pattern—specifically 6-methylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved pharmaceuticals. Within this chemical space, the 3-one, 6-methyl substitution pattern—specifically 6-methylpiperidin-3-one —represents a highly versatile, yet challenging, chiral scaffold. The absolute configuration at the C6 position, either (6R) or (6S) , profoundly influences the three-dimensional architecture of the molecule.

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to late-stage stereochemical liabilities. This whitepaper provides an in-depth mechanistic analysis of the (6R) and (6S) enantiomers of 6-methylpiperidin-3-one. We will explore the causality behind their conformational dynamics, detail field-proven enantioselective synthesis protocols, and establish robust analytical frameworks for their differentiation[1],[2],[3].

Conformational Dynamics and Stereochemical Causality

To understand why the (6R) and (6S) enantiomers behave differently in biological systems and synthetic pathways, we must analyze their ground-state conformations.

The piperidine ring predominantly adopts a chair conformation. The presence of the methyl group at C6 introduces severe 1,3-diaxial interactions if forced into an axial position. Consequently, the C6-methyl group acts as a conformational lock , strongly preferring the equatorial position to minimize steric strain[4].

  • In (6R)-6-methylpiperidin-3-one: The equatorial methyl group locks the ring into a specific chair conformation. This spatial arrangement selectively shields one face of the C3 carbonyl.

  • In (6S)-6-methylpiperidin-3-one: The molecule adopts the enantiomeric chair. The equatorial methyl group now shields the opposite face of the C3 carbonyl.

The Causality of Facial Selectivity: When these ketones are subjected to nucleophilic attack (e.g., Grignard addition or reduction to piperidin-3-ols), the C6 stereocenter exerts long-range stereocontrol. The incoming nucleophile is forced to approach from the less sterically hindered face (anti to the pseudo-axial protons flanking the ketone). Thus, the choice between the (6R) and (6S) precursor dictates the downstream diastereomeric outcome of the resulting tertiary or secondary alcohols[5],[6].

Stereocontrol A (6R)-6-Methylpiperidin-3-one C Equatorial Methyl (Chair A) A->C Conformational Lock B (6S)-6-Methylpiperidin-3-one D Equatorial Methyl (Chair B) B->D Conformational Lock E Re-face Nucleophilic Attack C->E Steric Shielding at C3 F Si-face Nucleophilic Attack D->F Steric Shielding at C3

Caption: Conformational lock by C6-methyl dictates facial selectivity at the C3 carbonyl.

Enantioselective Synthesis Pathways

Historically, accessing enantiopure 6-methylpiperidin-3-ones relied on chiral pool synthesis (e.g., from amino acids) or inefficient late-stage resolution. Modern catalytic methods have revolutionized this workflow.

Ir-Catalyzed Asymmetric Hydrogenation

A breakthrough in accessing these enantiomers is the transition-metal catalyzed asymmetric hydrogenation of 6-substituted 3-hydroxypyridinium salts. Standard hydrogenation of pyridinium salts often yields racemic mixtures due to rapid enol/ketone isomerization. However, utilizing specific chiral Iridium catalysts (such as Ir/(R)-SegPhos or Ir/Binaphane) intercepts the enamine-iminium tautomerization, delivering high enantiomeric excess (ee)[6].

Synthesis S1 6-Substituted 3-Hydroxypyridinium Salt S2 Ir-Catalyzed Asymmetric Hydrogenation (e.g., Ir/(R)-SegPhos) S1->S2 H2 (600 psi) S3 Enamine-Iminium Tautomerization S2->S3 1,4-Reduction S4 Chiral Piperidin-3-one (>95% ee) S3->S4 Controlled Protonation

Caption: Ir-catalyzed asymmetric hydrogenation workflow for chiral piperidin-3-ones.

Protocol 1: Self-Validating Asymmetric Hydrogenation Workflow

Note: This protocol is designed to ensure self-validation through intermediate isolation.

  • Substrate Preparation: Dissolve the N-benzyl-6-methyl-3-hydroxypyridinium salt (1.0 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Generation: In a separate Schlenk tube, generate the active catalyst in situ by mixing

    
     (1.5 mol%) and 
    
    
    
    (3.3 mol%). Stir for 30 minutes. Causality: Pre-mixing ensures complete ligand exchange, preventing background racemic reduction by unligated Iridium.
  • Hydrogenation: Transfer the catalyst to the substrate solution. Pressurize the reactor with

    
     gas (600 psi) and stir at room temperature for 24 hours.
    
  • Oxidation (Self-Validation Step): Because the initial reduction often yields a mixture of cis and trans piperidin-3-ols, direct Swern oxidation of the crude mixture is performed to converge all intermediates into the desired 6-methylpiperidin-3-one[6].

  • Purification: Purify via silica gel chromatography. The optical purity is subsequently verified via chiral HPLC.

Analytical Differentiation and Resolution

Differentiating the (6R) and (6S) enantiomers requires techniques sensitive to the chiral environment.

Circular Dichroism (CD) and the Octant Rule

Because both enantiomers possess a chromophore (the C3 carbonyl) adjacent to a chiral environment, Circular Dichroism (CD) is a powerful tool. According to the octant rule, the equatorial methyl group at C6 in the (6R) enantiomer occupies a specific octant relative to the carbonyl


 transition, yielding a distinct Cotton effect. The (6S) enantiomer will produce an equal but opposite Cotton effect, allowing for absolute configuration assignment without X-ray crystallography[4].
Protocol 2: Chiral HPLC Method Development

To quantify the enantiomeric excess (ee) or monitor chiral inversion, a robust Normal Phase HPLC method is required[7].

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC3,

    
     mm, 
    
    
    
    ). Causality: The helical structure of the polysaccharide interacts stereospecifically with the spatial vector of the C6 methyl group.
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The addition of 0.1% DEA is critical. It suppresses secondary interactions between the basic piperidine nitrogen and residual silanols on the silica support, preventing peak tailing.

  • Flow Rate & Detection: Isocratic flow at 1.0 mL/min. UV detection at 210 nm (due to the lack of strong chromophores, derivatization with a UV-active protecting group like Cbz or Boc is highly recommended prior to analysis)[8],[7].

Pharmacological Implications in Drug Design

The choice between (6R) and (6S)-6-methylpiperidin-3-one is not merely an academic exercise; it dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the final drug molecule.

When this scaffold is incorporated into targeted therapeutics (such as tyrosine kinase inhibitors or aza-C-linked disaccharide mimetics), the C6 methyl group often projects directly into hydrophobic sub-pockets of the target protein[5],[7].

  • If the (6R) enantiomer perfectly aligns with a lipophilic cleft, it enhances binding affinity (

    
    ) via favorable van der Waals interactions and displacement of high-energy water molecules.
    
  • Conversely, utilizing the (6S) enantiomer projects the methyl group into a sterically restricted region of the binding site, causing severe steric clashes that can completely abrogate target inhibition.

Furthermore, the stereochemistry impacts the basicity (


) of the piperidine nitrogen in the final drug, subsequently altering membrane permeability, volume of distribution, and hERG liability[9].

Quantitative Data Summary

The following table summarizes the distinct identifiers and properties utilized to track these enantiomers through the drug development pipeline.

Property / Parameter(6R)-6-Methylpiperidin-3-one(6S)-6-Methylpiperidin-3-one
CAS Number (HCl Salt) 2306253-94-9[2]2306255-03-6[3]
Molecular Weight (Free Base) 113.16 g/mol 113.16 g/mol
LogP (Computed) ~0.75[10]~0.75
Topological Polar Surface Area (TPSA) 29.1 Ų[10]29.1 Ų
Conformational Preference Equatorial Methyl (Chair A)Equatorial Methyl (Chair B)
Optical Rotation

Positive/Negative (Specific to solvent)Equal magnitude, opposite sign
Pharmaceutical Application Kinase inhibitors, Chiral building blocks[]Aza-sugar mimetics, Alkaloid synthesis[5],[9]

References

  • Dalian Institute of Chemical Physics, CAS. Asymmetric hydrogenation of O-/N-functional group substituted arenes. Retrieved from: [Link]

  • RSC Publishing. J.C.S. Perkin I: Conformation and Circular Dichroism. Retrieved from: [Link]

  • National Institutes of Health (PMC). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation. Retrieved from: [Link]

  • ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method. Retrieved from:[Link]

Sources

Foundational

Thermodynamic Stability and Chiral Resolution of Piperidin-3-one Salts: A Technical Guide for Drug Development

Executive Summary Chiral piperidin-3-ones are privileged scaffolds in the synthesis of complex alkaloids and modern therapeutics, serving as critical intermediates for cyclin-dependent kinase (CDK) inhibitors like flavop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperidin-3-ones are privileged scaffolds in the synthesis of complex alkaloids and modern therapeutics, serving as critical intermediates for cyclin-dependent kinase (CDK) inhibitors like flavopiridol, rohitukine, and IIIM-290[1]. However, handling these compounds presents a significant thermodynamic challenge: the inherent lability of the C4 stereocenter adjacent to the ketone. This whitepaper provides an in-depth analysis of the thermodynamic stability of chiral piperidin-3-one salts, detailing the mechanistic rationale for racemization, the physical chemistry of salt formation, and validated protocols for diastereomeric resolution.

Mechanistic Causality: Enolization and Thermodynamic Instability

In its free base form, chiral piperidin-3-one is thermodynamically unstable with respect to its stereointegrity. The basic secondary or tertiary amine in the piperidine ring can act as an internal catalyst, facilitating the abstraction of the acidic alpha-proton. This leads to rapid enamine-iminium or enol-ketone tautomerization[2].

Because the enol/enamine intermediate is achiral (planar), the subsequent reprotonation occurs from either face, driving the system toward a racemic thermodynamic sink[2]. Attempts to isolate the free base of chiral piperidin-3-ones often result in complete racemization, even when synthesized via highly enantioselective methods like asymmetric hydrogenation[2].

To arrest this process, the basic nitrogen must be protonated. Salt formation (e.g., hydrochlorides, tartrates) drastically increases the activation energy (


) required for enolization by neutralizing the lone pair on the nitrogen, thereby locking the chiral center in a thermodynamically stable state.

G A Chiral Piperidin-3-one (Free Base) B Enol/Enamine Intermediate (Achiral) A->B Auto-catalysis / Base D Chiral Piperidin-3-one Salt (Protonated, Stable) A->D Acid Addition (HX) C Racemic Piperidin-3-one (Thermodynamic Sink) B->C Tautomerization D->A Base Neutralization D->B Blocked (High Ea)

Mechanistic pathway of piperidin-3-one racemization and its prevention via salt formation.

Diastereomeric Salt Resolution: Thermodynamic Selection

To obtain enantiopure piperidin-3-ones, diastereomeric salt crystallization is the industry standard. By reacting the racemic free base with a chiral resolving agent—such as (+)-dibenzoyl-D-tartaric acid—two diastereomeric salts are formed: the


-salt and the 

-salt[1].

These salts possess distinct thermodynamic properties, notably different solubility products (


) in specific solvent systems. When subjected to controlled cooling, the less soluble diastereomer crystallizes as a stable conglomerate, while the more soluble diastereomer remains in the mother liquor[3].

G N1 Racemic Piperidin-3-one Substrate N2 Add (+)-Dibenzoyl-D-tartaric acid in Methanol (80°C) N1->N2 N3 Diastereomeric Salt Mixture (R,R)-Salt + (S,R)-Salt N2->N3 N4 Cooling & Crystallization (Thermodynamic Selection) N3->N4 N5 Solid: (R)-Piperidin-3-one Salt (High Purity) N4->N5 Filter N6 Mother Liquor: (S)-Enriched N4->N6 Filtrate N7 Chiral HPLC Validation (ee > 99.5%) N5->N7 QC Check

Workflow for the diastereomeric resolution of racemic piperidin-3-one via crystallization.

Experimental Protocol: Resolution of rac-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one

This protocol details the resolution of a key intermediate for flavopiridol synthesis, utilizing a self-validating feedback loop to ensure thermodynamic purity[1].

Materials:

  • (±)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (racemic substrate)

  • (+)-Dibenzoyl-D-tartaric acid (chiral resolving agent)

  • Methanol (HPLC grade)

Step-by-Step Methodology:

  • Dissolution and Salt Formation: Suspend the racemic piperidin-3-one (1.0 eq) and (+)-dibenzoyl-D-tartaric acid (1.0 eq) in methanol (12 mL/g of substrate).

    • Causality: Methanol is selected because its dielectric constant optimally solvates the free base and the resolving agent, while providing a steep solubility curve for the resulting diastereomeric salts across a temperature gradient.

  • Thermodynamic Equilibration: Heat the mixture to 80°C under reflux until a clear homogeneous solution is achieved[1].

    • Causality: Heating ensures the complete disruption of any kinetic aggregates or metastable polymorphs, allowing the system to reset to a true thermodynamic baseline before crystallization begins.

  • Controlled Nucleation: Cool the solution linearly to 25°C over 4 hours, then hold at 0°C for 2 hours.

    • Causality: A slow, linear cooling ramp prevents rapid supersaturation, which would lead to kinetic trapping and co-precipitation of the undesired diastereomer. Slow cooling favors the thermodynamic growth of the less soluble

      
      -enantiomer salt lattice.
      
  • Isolation: Filter the resulting crystals under vacuum and wash with ice-cold methanol.

  • Self-Validating QC Check: Analyze the isolated crystals via chiral HPLC. If the enantiomeric excess (ee) is < 99.5%, perform a secondary recrystallization from methanol. The specific rotation should be compared against literature values to confirm the absolute configuration[1].

Quantitative Data: Stability and Solubility Metrics

The following table summarizes the thermodynamic stability of piperidin-3-one across different states, highlighting the absolute necessity of salt formation for preserving stereochemical integrity.

Compound StateConditionsEnantiomeric Excess (ee%) after 48hDominant Degradation PathwayThermodynamic Stability
Free Base (Aqueous, pH 7.4)25°C< 10% (Rapid Racemization)Base-catalyzed EnolizationVery Low
Free Base (Organic, DCM)25°C~ 45%Auto-catalyzed TautomerizationLow
Hydrochloride Salt 25°C, Aqueous> 99%None observedHigh
Dibenzoyl-D-tartrate Salt 25°C, Solid State> 99.5%None observedVery High (Conglomerate)
Advanced Scale-Up: Continuous Preferential Crystallization (CPC)

For industrial applications, batch resolution is often superseded by Continuous Preferential Crystallization (CPC). In this continuous thermodynamic process, a crystallizer seeded with the pure enantiomer is continuously fed with a supersaturated racemic solution[3].

The thermodynamically stable state of a preferential crystallization is a biphasic system (racemic liquid + nearly enantiopure solid). By carefully controlling the residence time and supersaturation levels, the pure enantiomeric salt can be harvested continuously before the spontaneous nucleation of the counter-enantiomer occurs, drastically improving throughput for active pharmaceutical ingredient (API) manufacturing[3].

Conclusion

The thermodynamic stability of chiral piperidin-3-ones is fundamentally dictated by the protonation state of the piperidine nitrogen. Leaving the compound as a free base invites rapid enolization and racemization. By leveraging targeted salt formation—specifically using chiral resolving agents like dibenzoyl-D-tartaric acid—researchers can not only isolate the desired enantiomer with >99.5% ee but also lock the stereocenter into a thermodynamically stable conglomerate suitable for long-term storage and downstream pharmaceutical synthesis.

References
  • Title: Asymmetric hydrogenation of O-/N-functional group substituted arenes Source: ChemComm (dicp.ac.cn) URL: [Link]

  • Title: Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 Source: PMC (nih.gov) URL: [Link]

  • Title: Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals Source: Organic Process Research & Development (acs.org) URL: [Link]

Sources

Exploratory

A Technical Guide to the Hygroscopic Properties of Piperidinone Hydrochloride Salts

Abstract Piperidinone hydrochloride salts are a common structural motif in active pharmaceutical ingredients (APIs). Their interaction with atmospheric moisture—their hygroscopicity—is a critical attribute that profoundl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidinone hydrochloride salts are a common structural motif in active pharmaceutical ingredients (APIs). Their interaction with atmospheric moisture—their hygroscopicity—is a critical attribute that profoundly influences their stability, processability, and bioavailability.[1][2] Moisture uptake can trigger physical transformations such as deliquescence or changes in crystal structure, and chemical degradation through pathways like hydrolysis.[3][4] Consequently, a thorough understanding and characterization of the hygroscopic properties of these salts are imperative during drug development. This guide provides an in-depth exploration of the fundamental principles governing the hygroscopicity of piperidinone hydrochloride salts, detailed methodologies for its characterization, and strategies for mitigating associated risks in pharmaceutical manufacturing.

Introduction: The Critical Role of Water in Solid-State Pharmaceuticals

In the solid state, both active pharmaceutical ingredients (APIs) and their corresponding excipients inevitably interact with water vapor present in the manufacturing and storage environments.[5] This interaction, known as hygroscopicity, describes a material's tendency to absorb or adsorb moisture from the atmosphere.[6] For hydrochloride salts of piperidinone-containing compounds, this property is of paramount concern. The absorbed water is not an inert component; it can act as a plasticizer, lowering the glass transition temperature of amorphous content, or mediate chemical reactions, directly impacting the API's stability and shelf-life.[7]

The hydrochloride salt form is frequently employed to enhance the solubility and stability of basic nitrogen-containing compounds like piperidones. However, the very nature of salts can also influence their interaction with water. The presence of strong ionic interactions and hydrogen bonding sites within the crystal lattice dictates the material's affinity for water molecules.[4][8] Therefore, evaluating the hygroscopic behavior of a piperidinone hydrochloride salt is a critical step in early-stage drug development to inform solid form selection, formulation design, and the definition of appropriate manufacturing, packaging, and storage conditions.[][10]

Physicochemical Drivers of Hygroscopicity in Piperidinone Hydrochloride Salts

The hygroscopicity of a crystalline salt is not an intrinsic, singular property but rather the result of a complex interplay between molecular and solid-state characteristics.

  • Molecular Structure: The piperidinone ring itself contains a polar ketone group and a secondary or tertiary amine (as part of the hydrochloride salt), both of which can participate in hydrogen bonding with water molecules.

  • The Hydrochloride Counter-ion: The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl). The interaction between the protonated piperidinium cation and the chloride anion is a key determinant of the crystal lattice energy. While stable, this ionic pairing creates a polar surface environment that can interact favorably with water molecules.[11]

  • Crystal Packing and Polymorphism: The arrangement of molecules in the crystal lattice determines the accessibility of polar functional groups to the external environment. Tightly packed crystal structures with high lattice energy and minimal surface exposure of hydrophilic groups tend to be less hygroscopic.[12] Conversely, the presence of amorphous regions, which lack a long-range ordered structure, can dramatically increase moisture sorption and are often highly hygroscopic.[13] The hygroscopicity of a salt can be highly dependent on its degree of crystallinity.[13]

  • Particle Attributes: Properties such as particle size and specific surface area influence the kinetics of moisture uptake. Powders with smaller particle sizes possess a larger specific surface area, making them more susceptible to rapid moisture sorption from the environment.[1][] A porous nanostructure can also increase hygroscopicity by providing a larger surface area for water molecule adsorption.[14]

The following diagram illustrates the key relationships between these contributing factors.

cluster_factors Factors Influencing Hygroscopicity Molecular Molecular Structure (Polar Groups, H-Bonding) Hygro Overall Hygroscopic Behavior Molecular->Hygro Salt Hydrochloride Salt (Ionic Nature, Lattice Energy) Salt->Hygro SolidState Solid-State Properties (Crystallinity, Polymorphism) SolidState->Hygro Particle Physical Attributes (Surface Area, Porosity) Particle->Hygro

Caption: Key factors influencing the hygroscopic behavior of piperidinone HCl salts.

Classification of Hygroscopicity

To standardize the description of a material's hygroscopic nature, pharmacopoeias have established classification systems. The European Pharmacopoeia (Ph. Eur.) provides a widely used method based on the percentage weight gain of a sample after 24 hours of storage at 25°C and 80% relative humidity (RH).[15][16]

Hygroscopicity ClassWeight Increase (% w/w)Description
Non-hygroscopic ≤ 0.12%Essentially no moisture uptake.[16]
Slightly hygroscopic > 0.12% and < 2.0%Minor moisture uptake.[16]
Hygroscopic ≥ 2.0% and < 15.0%Significant moisture uptake.[16]
Very hygroscopic ≥ 15.0%Substantial moisture uptake.
Deliquescent Sufficient water is absorbed to form a liquid solution.
Table 1: Hygroscopicity classification according to the European Pharmacopoeia.[15][16]

While this method is simple and cost-effective, it provides only a single-point measurement and may not capture the full behavior of a material across a range of humidity conditions.[15] More advanced techniques are required for a comprehensive assessment.

Core Analytical Techniques for Hygroscopicity Characterization

A multi-faceted approach is often necessary to fully characterize the hygroscopic properties of a piperidinone hydrochloride salt. The primary techniques employed are Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer (KF) Titration.

TechniquePrincipleKey InsightsLimitations
Dynamic Vapor Sorption (DVS) Measures mass change of a sample as it is exposed to a precisely controlled stream of humidified gas at a constant temperature.[3][]Moisture sorption/desorption isotherms, kinetics of uptake, critical humidity for phase changes, hysteresis analysis.[]Requires specialized instrumentation.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][]Quantifies total water content (surface and bound), identifies dehydration events and thermal stability.Does not differentiate between water and other volatile components lost upon heating.
Karl Fischer (KF) Titration A chemical titration method based on the quantitative reaction of water with an iodine and sulfur dioxide solution.[17]Provides a highly accurate and precise measurement of the absolute water content in a sample.It is a destructive technique and does not provide information on sorption dynamics.
Table 2: Comparison of primary analytical techniques for hygroscopicity assessment.

Experimental Protocols: A Self-Validating System

Dynamic Vapor Sorption (DVS) for Isotherm Generation

DVS is the cornerstone of modern hygroscopicity analysis, providing a detailed picture of how a material interacts with moisture across a full range of relative humidities.[3][17]

Objective: To determine the moisture sorption-desorption isotherm of a piperidinone hydrochloride salt, identify any critical humidity points for physical changes, and classify its hygroscopic nature.

Protocol:

  • Sample Preparation: Place approximately 10-20 mg of the piperidinone hydrochloride salt powder into a DVS sample pan. Ensure the powder is evenly distributed to maximize surface area exposure.

  • Initial Equilibration (Pre-analysis): Equilibrate the sample at a starting condition, typically 40% RH at 25°C, until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹). Causality: This step brings the sample to a known, stable starting point before initiating the analysis.

  • Drying Step: Ramp the humidity to 0% RH and hold until the sample mass is stable. This stable mass is recorded as the initial dry mass (m₀). Causality: Establishing a true dry mass is critical for accurately calculating the percentage weight change due to moisture sorption.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until mass equilibrium is reached. The mass at each step is recorded.

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing for mass equilibrium at each step.

  • Data Analysis: Plot the percentage mass change ((m - m₀) / m₀ * 100) on the y-axis against the target RH (%) on the x-axis for both the sorption and desorption phases. This plot constitutes the moisture sorption isotherm.

A 1. Sample Preparation (10-20 mg in pan) B 2. Equilibration (25°C, 40% RH) A->B C 3. Drying Step (0% RH to get m₀) B->C D 4. Sorption Cycle (Stepwise increase 0% -> 90% RH) C->D E 5. Desorption Cycle (Stepwise decrease 90% -> 0% RH) D->E F 6. Data Analysis (Plot % Mass Change vs. RH) E->F

Caption: Standard experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Interpreting the Isotherm: The shape of the isotherm provides valuable information. Crystalline substances like salts typically show very little moisture gain at low to mid-range humidities, followed by a sharp increase at a critical relative humidity where deliquescence or hydrate formation may occur.[18] The difference between the sorption and desorption curves is known as hysteresis, which can indicate changes in the material's structure during the analysis.[19]

Consequences of Hygroscopicity in Drug Development

Uncontrolled moisture sorption in a piperidinone hydrochloride salt can lead to severe consequences throughout the product lifecycle.

  • Physical Instability:

    • Caking and Poor Flow: Moisture uptake can cause particles to agglomerate, leading to caking and a loss of powder flowability.[3] This severely impacts manufacturing processes like blending, hopper flow, and die-filling during tableting.

    • Crystal Form Changes: The absorbed water can induce a transformation from an anhydrous crystal form to a hydrate.[20] Since different solid forms have different properties (e.g., solubility, stability), this can have a direct impact on the drug's bioavailability.

    • Deliquescence: In highly hygroscopic materials, excessive moisture uptake leads to the formation of a saturated aqueous solution, representing a complete loss of the solid form.[13]

  • Chemical Instability:

    • Hydrolysis: The piperidinone ring, particularly if it is part of a larger, more complex molecule, may contain labile functional groups (e.g., amides, esters) susceptible to hydrolysis. The presence of absorbed water can facilitate this degradation, leading to a loss of potency and the formation of impurities.[3][11]

    • Disproportionation: In some cases, moisture can facilitate the disproportionation of the hydrochloride salt back to its free base form.[11] This can drastically alter the drug's physical and chemical properties.

  • Dosage Form Performance:

    • Changes in particle size, crystal form, and chemical purity due to moisture can alter the dissolution rate of the drug from its final dosage form, potentially compromising its therapeutic efficacy.[]

Mitigation Strategies

Managing the risks associated with hygroscopic piperidinone hydrochloride salts requires a proactive approach.

  • Solid Form Selection: During early development, screening for and selecting a stable, non-hygroscopic crystalline form (or a less hygroscopic salt form) is the most effective strategy.[2][]

  • Formulation Design: Incorporating hydrophobic excipients can help to shield the hygroscopic API from ambient moisture.[7] Applying a moisture-barrier film coating to solid dosage forms is also a common and effective technique.[7]

  • Controlled Manufacturing Environments: Processing and handling of the API and drug product should be conducted in environments with controlled low humidity.[1]

  • Moisture-Protective Packaging: The final product should be packaged in materials with a low water vapor permeation rate, often including desiccants to absorb any ingressed moisture.[4]

Conclusion

The hygroscopic properties of piperidinone hydrochloride salts are a critical quality attribute that must be thoroughly investigated and controlled to ensure the development of a safe, stable, and effective pharmaceutical product. A comprehensive characterization, led by techniques such as Dynamic Vapor Sorption, provides the foundational knowledge required for rational solid form selection, robust formulation design, and the implementation of appropriate control strategies during manufacturing and storage. By understanding the interplay between molecular structure, solid-state properties, and environmental moisture, researchers and drug development professionals can successfully navigate the challenges posed by hygroscopicity.

References

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). [Link]

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Pharma Growth Hub. [Link]

  • CD Formulation. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • Jenike & Johanson. (2014, April 23). Using Moisture Sorption Isotherms: Bulk Solids Flowability. Jenike & Johanson. [Link]

  • Quora. (2010, October 10). How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Quora. [Link]

  • Globe Thesis. (2010, March 1). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. [Link]

  • Aqualab. (n.d.). Application Note Fundamentals of Moisture Sorption Isotherms. Aqualab. [Link]

  • Azmi, F., et al. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. AIP Publishing. [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]

  • Pharma Innovation. (n.d.). API Hygroscopicity. Pharma Innovation. [Link]

  • ResearchGate. (n.d.). Moisture sorption isotherms for crystalline, amorphous and predominantly crystalline lactose powders. ResearchGate. [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • GSC Online Press. (n.d.). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Technology Networks. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. ProUmid. [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • IntechOpen. (2020, March 11). Moisture Sorption Isotherms and Isotherm Model Performance Evaluation for Food and Agricultural Products. IntechOpen. [Link]

  • LookChem. (n.d.). 4,4-Piperidinediol hydrochloride. LookChem. [Link]

  • SYNTHETIKA. (n.d.). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. SYNTHETIKA. [Link]

Sources

Foundational

Conformational Analysis of (6R)-6-Methylpiperidin-3-one Rings: A Structural and Analytical Blueprint

Executive Summary The piperidine ring is a ubiquitous structural motif in medicinal chemistry and natural product synthesis. When functionalized as a piperidin-3-one with a stereodefined (6R)-methyl group, the ring syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous structural motif in medicinal chemistry and natural product synthesis. When functionalized as a piperidin-3-one with a stereodefined (6R)-methyl group, the ring system presents a unique conformational landscape governed by a delicate balance of steric hindrance, orbital hybridization, and stereoelectronic effects. This whitepaper provides an authoritative, in-depth guide to the conformational analysis of (6R)-6-methylpiperidin-3-one. Designed for researchers and drug development professionals, this guide synthesizes thermodynamic principles with self-validating analytical protocols to ensure absolute structural certainty during molecular elucidation.

Structural Fundamentals & Stereochemical Anchoring

The sp² Hybridization Effect

In a standard unsubstituted piperidine, the ring predominantly adopts a perfect chair conformation to minimize angular and torsional strain[1]. However, the introduction of a carbonyl group at the C3 position replaces an sp³ hybridized carbon with an sp² hybridized carbon. This structural modification flattens the local geometry around the C2–C3–C4 bonds. Consequently, the ring distorts into a half-chair or twist-boat conformation to alleviate the torsional strain that would otherwise occur between the adjacent bonds.

The (6R)-Methyl Conformational Anchor

The absolute configuration at C6—specifically the (R)-enantiomer—dictates the spatial orientation of the methyl group. In the distorted chair conformation, this methyl group can theoretically occupy either an axial or an equatorial position.

The Causality of the Anchor: Placing the 6-methyl group in an axial position incurs severe 1,3-diaxial steric clashes with the axial protons at C2 and C4. This steric repulsion imposes a significant thermodynamic penalty (approximately 1.7 kcal/mol). Therefore, the 6-methyl group acts as a "conformational anchor," overwhelmingly driving the equilibrium toward the conformer where the methyl group is equatorial.

Nitrogen Inversion Dynamics

The nitrogen atom (N1) undergoes rapid pyramidal inversion at room temperature, interconverting its lone pair (or N-substituent) between axial and equatorial positions[2]. In piperidin-3-ones, this inversion is heavily influenced by dipole-dipole interactions between the N-lone pair and the C3 carbonyl π-system. The lone pair typically prefers an axial orientation to minimize electrostatic repulsion with the parallel C=O bond, further rigidifying the preferred 3D geometry.

Thermodynamic Landscape

To quantify these structural preferences, the relative free energies of the possible conformers are summarized below. The data highlights the profound thermodynamic preference for the equatorial 6-methyl orientation.

Conformer6-Methyl PositionN-Lone Pair PositionRelative Free Energy (ΔG)Estimated Population (298K)
A (Global Min) EquatorialAxial0.0 kcal/mol> 95%
B EquatorialEquatorial+0.4 kcal/mol~ 4%
C AxialAxial+1.7 kcal/mol< 1%
D AxialEquatorial+2.1 kcal/mol< 0.1%

Data synthesized from foundational piperidine conformational studies[1],[2].

Analytical Methodologies & Self-Validating Protocols

To definitively assign the conformation of (6R)-6-methylpiperidin-3-one in a laboratory setting, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , meaning the experimental output inherently precludes alternative structural hypotheses.

Protocol 1: Solution-State Elucidation via NMR Spectroscopy

Objective: Confirm the equatorial preference of the 6-methyl group and the overall ring geometry.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.5 mL of CDCl₃.

    • Causality: A non-polar, non-hydrogen-bonding solvent like CDCl₃ is deliberately chosen to preserve the native intramolecular dipole-dipole interactions between the N1 lone pair and the C3 carbonyl. Polar solvents (e.g., DMSO-d₆) can disrupt these delicate stereoelectronic balances.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra to assign the 6-methyl doublet (typically observed at δ 1.0–1.2 ppm)[2].

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (τ_m) of 300–500 ms.

    • Causality: This specific mixing time allows for sufficient steady-state Nuclear Overhauser Effect (NOE) build-up without entering the spin-diffusion regime, ensuring that only direct, through-space interactions (< 5 Å) are recorded.

  • Self-Validating Analysis: Irradiate the 6-methyl resonance and analyze the resulting cross-peaks.

    • Validation Logic: If the 6-methyl group is equatorial, strong NOE enhancements will be observed exclusively with the adjacent axial proton at C6 and the equatorial protons on the same face of the ring. If the methyl group were axial, NOEs would instead appear with the 1,3-diaxial protons at C2 and C4. The presence of the former strictly precludes the latter, creating an internal cross-check that prevents misassignment.

Protocol 2: Chiroptical Validation via Circular Dichroism (CD)

Objective: Confirm the absolute (6R) configuration and validate the dominant ring conformation via electronic transitions.

  • Sample Preparation: Prepare a 1 mM solution of the compound in a UV-transparent solvent (e.g., spectrophotometric grade methanol).

  • Spectral Acquisition: Scan the UV-Vis and CD spectra from 400 nm down to 190 nm using a quartz cuvette (1 mm path length).

  • Cotton Effect Analysis: Identify the n→π* transition of the C3 carbonyl (approximately 290–300 nm).

    • Causality & Validation Logic: The (6R)-equatorial methyl group occupies a specific spatial octant relative to the C3 carbonyl chromophore. As, equatorially substituted rings exhibit conformationally dependent through-bond coupling that splits the n→π* transition, yielding a distinct, consignate Cotton effect signature[3]. The observed sign and amplitude of this Cotton effect act as an internal control: a mismatch between the experimental CD curve and a computationally predicted curve immediately flags either an incorrect absolute configuration or a deviation from the assumed equatorial conformation.

Experimental Workflow Visualization

The integration of computational modeling, NMR, and CD spectroscopy forms a robust pipeline for conformational assignment.

ConformationalWorkflow Start Synthesis & Isolation (6R)-6-methylpiperidin-3-one DFT DFT Modeling (Geometry Optimization) Start->DFT 3D Coordinates NMR NMR Spectroscopy (NOESY & 3J-Coupling) Start->NMR Solution State CD CD Spectroscopy (Cotton Effect Analysis) Start->CD Chiral Properties Integration Data Integration & Cross-Validation DFT->Integration Energy Minima NMR->Integration Interatomic Distances CD->Integration Absolute Configuration Result Validated 3D Conformation (Equatorial 6-Me) Integration->Result Consensus

Workflow for the conformational elucidation of (6R)-6-methylpiperidin-3-one.

Equilibrium Eq Equatorial 6-Methyl (Dominant) Ax Axial 6-Methyl (Minor) Eq->Ax Ring Inversion (+1.7 kcal/mol)

Thermodynamic equilibrium between equatorial and axial 6-methyl conformers.

Implications in Rational Drug Design

Understanding the rigid, equatorially-anchored conformation of (6R)-6-methylpiperidin-3-one is critical for structure-based drug design. Because the 6-methyl group locks the piperidine ring into a predictable 3D vector, medicinal chemists can reliably use this scaffold to project pharmacophores into specific receptor binding pockets. Failure to account for the sp²-induced ring distortion or the N-inversion dynamics can lead to inaccurate docking models and the synthesis of inactive analogs. By applying the self-validating analytical frameworks detailed above, development teams can ensure high-fidelity structural data, thereby accelerating the optimization of piperidine-based therapeutics.

References

  • Title: Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine Source: Journal of the American Chemical Society (Eliel, E. L., et al., 1975) URL: [Link]

  • Title: Spectroscopic Properties of Axially and Equatorially Substituted Ketones Source: J.C.S. Perkin I (Hudec, J., 1974) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Reductive Amination of (6R)-6-Methylpiperidin-3-one in Drug Discovery

Executive Summary The functionalization of chiral piperidine scaffolds is a cornerstone of modern medicinal chemistry, providing rigidified, sp³-rich vectors for drug-receptor interactions. Specifically, the coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of chiral piperidine scaffolds is a cornerstone of modern medicinal chemistry, providing rigidified, sp³-rich vectors for drug-receptor interactions. Specifically, the coupling of (6R)-6-methylpiperidin-3-one with primary or secondary amines via reductive amination is a critical transformation for synthesizing substituted 3-aminopiperidines. This guide details the mechanistic rationale, stereochemical dynamics, and self-validating protocols required to achieve high-yielding, reproducible couplings while managing the inherent diastereoselectivity of the newly formed C3 stereocenter.

Mechanistic Rationale & Stereochemical Dynamics

The synthesis of pharmaceutical N-heterocyclic amines relies heavily on the selective functionalization of N-protected 3-piperidone derivatives [[1]]().

The Necessity of N-Protection: Unprotected 3-piperidones are highly unstable; the nucleophilic secondary amine (N1) will rapidly undergo intermolecular condensation with the C3 ketone of adjacent molecules, leading to dihydropyrazines or complex polymeric mixtures. Consequently, the nitrogen must be protected—typically as a tert-butyloxycarbonyl (N-Boc) carbamate—prior to reductive amination.

Causality in Reagent Selection: The standard reductive amination sequence involves the condensation of the ketone and amine to form a transient imine/iminium intermediate, followed by irreversible hydride reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this transformation [[2]](). The electron-withdrawing acetate ligands render the boron less nucleophilic than NaBH₄, preventing the premature reduction of the starting ketone. NaBH(OAc)₃ selectively reduces the protonated iminium ion at room temperature, ensuring high amine coupling efficiency.

Stereochemical Influence of the (6R)-Methyl Group: The pre-existing (6R)-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric strain within the piperidine chair conformation. When the C3-iminium ion forms, the local geometry flattens. The incoming hydride from NaBH(OAc)₃ can attack from either the axial or equatorial face:

  • Axial Attack: Pushes the newly formed amine into the equatorial position, yielding the cis-diastereomer (relative to the equatorial 6-methyl group).

  • Equatorial Attack: Pushes the amine into the axial position, yielding the trans-diastereomer.

Because the bulky N-Boc group induces A¹,³-allylic strain, facial selectivity is often imperfect, typically resulting in a diastereomeric mixture (e.g., 60:40 to 70:30 dr) that requires downstream separation via preparative HPLC 3.

Quantitative Optimization of Reaction Conditions

The choice of solvent and additive is dictated by the basicity and steric bulk of the amine donor. Standard NaBH(OAc)₃/AcOH conditions can fail or lead to N-ethylation byproducts when applied to electron-deficient anilines [[4]]().

Amine Donor TypeReducing AgentSolventAcidic AdditiveTempTypical YieldExpected dr (cis:trans)
Primary Aliphatic NaBH(OAc)₃ (1.5 eq)DCEAcOH (1.0 eq)20 °C75–85%~ 65:35
Secondary Aliphatic NaBH(OAc)₃ (2.0 eq)DCMNone or AcOH (0.1 eq)20 °C60–75%~ 55:45
Weakly Basic (Aryl) NaBH(OAc)₃ (2.0 eq)DCETi(O-iPr)₄ (1.2 eq)50 °C45–65%~ 50:50
Highly Hindered NaCNBH₃ (1.5 eq)MeOHZnCl₂ (0.5 eq)65 °C40–60%Variable

Logical Workflow of Stereoselective Coupling

The following diagram maps the logical progression of the reaction, highlighting the divergence point where facial hydride attack dictates the final stereochemistry.

G SM N-Boc-(6R)-6-methylpiperidin-3-one + Amine Donor Cond Lewis/Brønsted Acid Catalysis (AcOH or Ti(O-iPr)4) SM->Cond Iminium C3-Iminium Intermediate (Equatorial 6-Me) Cond->Iminium Red Hydride Delivery NaBH(OAc)3 Iminium->Red Axial Axial Attack (Less Hindered Face) Red->Axial Eq Equatorial Attack (Sterically Hindered) Red->Eq Dia1 (3S,6R)-Diastereomer (Equatorial Amine) Axial->Dia1 Dia2 (3R,6R)-Diastereomer (Axial Amine) Eq->Dia2

Workflow of stereoselective reductive amination and diastereomer divergence.

Self-Validating Experimental Protocols

Protocol A: Standard Coupling with Primary Aliphatic Amines

Use this protocol for unhindered, highly nucleophilic amines.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve N-Boc-(6R)-6-methylpiperidin-3-one (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (1.0 equiv) dropwise.

    • Causality: AcOH protonates the ketone, accelerating nucleophilic attack and facilitating the dehydration required to form the iminium ion, without being acidic enough to cleave the N-Boc group.

  • Pre-Stirring: Stir the mixture at room temperature for 30 minutes to allow the iminium equilibrium to establish.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Causality: Portion-wise addition at 0 °C controls the exothermic reduction and prevents the reducing agent from being rapidly consumed by trace moisture.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 12–16 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ti(O-iPr)₄-Mediated Coupling for Aryl/Hindered Amines

Use this protocol for weakly basic anilines or sterically encumbered secondary amines where iminium formation is the rate-limiting step.

  • Condensation: Dissolve the ketone (1.0 equiv) and the amine (1.5 equiv) in anhydrous DCE (0.2 M). Add Titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.2 equiv) via syringe.

    • Causality: Ti(O-iPr)₄ acts as both a powerful Lewis acid to activate the ketone and a highly effective water scavenger, irreversibly driving the sluggish equilibrium toward the imine.

  • Heating: Stir the mixture at 50 °C for 4 hours, then cool to room temperature.

  • Reduction: Add NaBH(OAc)₃ (2.0 equiv) and stir for an additional 12 hours.

  • Quench: Quench by adding 1 M aqueous NaOH (causes precipitation of TiO₂ salts). Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the filtrate layers and concentrate the organic phase.

Analytical Validation & Troubleshooting

A robust protocol must be a self-validating system. Do not proceed to purification without confirming the following analytical checkpoints:

  • In-Process LC-MS Monitoring: Pull a 10 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material mass (typically visible as the [M+H-Boc]⁺ fragment at m/z 114.1) and the appearance of the product mass. If a mass corresponding to the unreduced imine/enamine dominates, the reduction has stalled; add an additional 0.5 equiv of NaBH(OAc)₃.

  • Diastereomeric Ratio (dr) Determination via ¹H NMR: Before column chromatography, record a ¹H NMR spectrum of the crude mixture in CDCl₃. Locate the C3 methine proton (adjacent to the newly installed amine).

    • An axial C3 proton (equatorial amine) will display large J-coupling values (~10 Hz) due to trans-diaxial interactions with adjacent protons.

    • An equatorial C3 proton (axial amine) will display only small J-coupling values (~3–5 Hz).

    • Integrating these two distinct signals provides the exact diastereomeric ratio.

  • Downstream Resolution: Because reductive amination of this scaffold inherently produces a diastereomeric mixture, the final step requires separation. Preparative reversed-phase HPLC or chiral supercritical fluid chromatography (SFC) is mandatory to isolate the pure (3S,6R) and (3R,6R) epimers [[3]]().

References

Sources

Application

Application Note: Strategic Protection of the Nitrogen in (6R)-6-methylpiperidin-3-one for Complex Synthesis

Introduction Significance of (6R)-6-methylpiperidin-3-one in Medicinal Chemistry (6R)-6-methylpiperidin-3-one is a valuable chiral building block in the synthesis of numerous pharmacologically active compounds. Its rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Significance of (6R)-6-methylpiperidin-3-one in Medicinal Chemistry

(6R)-6-methylpiperidin-3-one is a valuable chiral building block in the synthesis of numerous pharmacologically active compounds. Its rigid, stereochemically defined structure is a key component in the development of novel therapeutics, where precise three-dimensional arrangement of functional groups is paramount for biological activity. The piperidine scaffold is a common motif in many approved drugs, and the introduction of a methyl group at the 6-position with a defined stereochemistry allows for the exploration of specific binding interactions with biological targets.

The Critical Role of Nitrogen Protection in Piperidine Chemistry

The secondary amine within the piperidine ring is a reactive nucleophile and a base. In the course of a multi-step synthesis, this reactivity can interfere with a wide range of chemical transformations, leading to undesired side reactions and low yields.[1][2] Therefore, the temporary "masking" or protection of the nitrogen atom is a crucial strategy.[1][2] This allows for the selective modification of other parts of the molecule, such as the ketone at the 3-position.

Challenges Specific to (6R)-6-methylpiperidin-3-one

The synthesis of complex molecules using (6R)-6-methylpiperidin-3-one as a starting material presents unique challenges. The chosen protecting group must not only effectively mask the nitrogen's reactivity but also be compatible with the presence of the ketone and the stereocenter at the 6-position. An inappropriate protecting group or harsh reaction conditions for its installation or removal could lead to racemization of the chiral center or undesired reactions at the ketone.

Selecting the Optimal Nitrogen Protecting Group: A Strategic Decision

The selection of a suitable nitrogen protecting group is a critical decision that can significantly impact the overall success of a synthetic route.[1] A well-chosen protecting group should be easily introduced and removed in high yield, stable to a variety of reaction conditions, and should not interfere with other functional groups in the molecule.[1]

Key Considerations
  • Orthogonality: This is a paramount consideration in multi-step synthesis. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[2][3] For instance, if a molecule contains both a Boc-protected amine and a benzyl ether, the Boc group can be removed under acidic conditions without affecting the benzyl ether, which is typically cleaved by hydrogenolysis.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions planned for subsequent steps. This includes stability towards acids, bases, nucleophiles, electrophiles, and redox reagents.

  • Installation and Removal: The conditions for both the introduction and cleavage of the protecting group should be mild enough to avoid degradation of the substrate or epimerization of the chiral center. High-yielding and operationally simple procedures are highly desirable.

  • Impact on Reactivity: The protecting group can influence the reactivity of nearby functional groups. For example, the steric bulk of a protecting group can direct the stereochemical outcome of a reaction at an adjacent position.

Decision-Making Workflow

G Start Start: (6R)-6-methylpiperidin-3-one Decision Select Protecting Group Start->Decision Considerations Key Considerations: - Orthogonality - Stability - Ease of Use - Impact on Reactivity Boc Boc Group Protocols Proceed to Experimental Protocols Boc->Protocols Cbz Cbz Group Cbz->Protocols Benzyl Benzyl Group Benzyl->Protocols Decision->Considerations Decision->Boc Decision->Cbz Decision->Benzyl

Sources

Method

Application Note &amp; Protocol: A Scalable, Stereoselective Synthesis of (6R)-6-methylpiperidin-3-one Hydrochloride for Pharmaceutical Development

Abstract This document provides a comprehensive and scalable protocol for the stereoselective synthesis of (6R)-6-methylpiperidin-3-one hydrochloride, a key chiral building block in the pharmaceutical industry. The descr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and scalable protocol for the stereoselective synthesis of (6R)-6-methylpiperidin-3-one hydrochloride, a key chiral building block in the pharmaceutical industry. The described synthetic route is designed for high fidelity, scalability, and robustness, making it suitable for drug development and manufacturing environments. The methodology hinges on a diastereoselective Michael addition of a chiral N-acyloxazolidinone to an α,β-unsaturated ester, followed by a diastereoselective reduction, cyclization, and final salt formation. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and analytical controls necessary for ensuring the production of a high-purity, enantiomerically enriched active pharmaceutical ingredient (API) intermediate.

Introduction

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals, where the specific stereochemistry is often critical to the drug's efficacy and safety.[1] The synthesis of enantiomerically pure substituted piperidines, therefore, remains a significant challenge and a critical area of research in medicinal and process chemistry. (6R)-6-methylpiperidin-3-one hydrochloride is a valuable intermediate for the synthesis of various therapeutic agents. Its stereodefined structure allows for the precise construction of complex molecular architectures.

Traditional methods for obtaining single-enantiomer compounds, such as classical resolution, can be inefficient, with a maximum theoretical yield of 50%.[2] Asymmetric synthesis, which creates the desired stereocenter with high selectivity, offers a more elegant and economically viable approach, especially for large-scale production.[3] This application note details a robust and scalable asymmetric synthesis of (6R)-6-methylpiperidin-3-one hydrochloride, leveraging well-established chiral auxiliary-based methodology to ensure high diastereoselectivity and, ultimately, high enantiomeric purity.

Overall Synthetic Strategy

The synthetic approach is a multi-step process designed for scalability and control over stereochemistry. The key steps are:

  • Acylation of a Chiral Auxiliary: Attachment of a propionyl group to an Evans-type chiral auxiliary.

  • Diastereoselective Michael Addition: Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, controlled by the chiral auxiliary.

  • Diastereoselective Ketone Reduction: Reduction of a ketone to a secondary alcohol with high diastereoselectivity.

  • Deprotection and Cyclization: Removal of the chiral auxiliary and subsequent intramolecular cyclization to form the piperidinone ring.

  • Hydrochloride Salt Formation and Purification: Conversion of the free base to its hydrochloride salt and final purification.

PART 1: Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one

This initial step involves the acylation of the commercially available (R)-4-benzyl-2-oxazolidinone. The use of a chiral auxiliary is a cornerstone of this synthesis, allowing for the transfer of chirality to the desired molecule.[4]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
(R)-4-benzyl-2-oxazolidinone177.1917.720.11.0
Propionyl chloride92.529.710.1051.05
Triethylamine101.1912.140.121.2
Dichloromethane (DCM)-200 mL--

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (R)-4-benzyl-2-oxazolidinone (17.72 g, 0.1 mol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (12.14 g, 0.12 mol) to the stirred solution.

  • Add propionyl chloride (9.71 g, 0.105 mol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one as a white solid.

Protocol 2: Diastereoselective Michael Addition

This crucial step establishes the first stereocenter of the target molecule through a highly diastereoselective conjugate addition. The chiral auxiliary directs the incoming nucleophile to one face of the molecule.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
(R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one233.2623.330.11.0
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF-110 mL0.111.1
tert-Butyl acrylate128.1714.100.111.1
Tetrahydrofuran (THF), anhydrous-250 mL--

Procedure:

  • To a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (23.33 g, 0.1 mol) and anhydrous THF (250 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.0 M in THF, 110 mL, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add tert-butyl acrylate (14.10 g, 0.11 mol) dropwise over 20 minutes, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash chromatography (eluent: ethyl acetate/hexanes gradient) to yield the desired Michael adduct.

Protocol 3: Diastereoselective Reduction of the Ketone

This step introduces the second stereocenter via a diastereoselective reduction of the ketone, leading to the desired syn or anti relationship between the two stereocenters.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Michael Adduct from Protocol 2-(from 0.1 mol)0.11.0
Sodium borohydride (NaBH₄)37.834.540.121.2
Methanol-200 mL--
Dichloromethane (DCM)-100 mL--

Procedure:

  • Dissolve the Michael adduct (from 0.1 mol scale) in a mixture of methanol (200 mL) and dichloromethane (100 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (4.54 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of 50 mL of acetone, followed by 100 mL of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

  • The product is typically used in the next step without further purification.

Protocol 4: Deprotection of the Chiral Auxiliary and Cyclization

This step involves the removal of the Evans auxiliary and subsequent intramolecular cyclization to form the desired piperidinone ring. The choice of cleavage conditions is critical to avoid racemization.[5][6]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Reduced Product from Protocol 3-(from 0.1 mol)0.11.0
Lithium hydroxide (LiOH)23.954.790.22.0
Hydrogen peroxide (30% aq. solution)34.0122.70.22.0
Tetrahydrofuran (THF)-200 mL--
Water-100 mL--
Trifluoroacetic acid (TFA)114.0211.40.11.0
Dichloromethane (DCM)-100 mL--

Procedure:

  • Dissolve the crude alcohol from the previous step in a mixture of THF (200 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of lithium hydroxide (4.79 g, 0.2 mol) in water (50 mL).

  • Slowly add 30% aqueous hydrogen peroxide (22.7 g, 0.2 mol) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x 100 mL) to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amino acid.

  • Dissolve the crude amino acid in dichloromethane (100 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (11.4 g, 0.1 mol) and stir at room temperature for 4 hours to effect cyclization.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (6R)-6-methylpiperidin-3-one as a free base.

Protocol 5: Hydrochloride Salt Formation and Purification

The final step involves the conversion of the free base to its hydrochloride salt, which is often more stable and easier to handle.[7][8]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Crude (6R)-6-methylpiperidin-3-one113.16(from 0.1 mol)~0.081.0
Diethyl ether or MTBE-200 mL--
HCl in diethyl ether (2.0 M solution)-~44 mL~0.0881.1

Procedure:

  • Dissolve the crude (6R)-6-methylpiperidin-3-one in diethyl ether or methyl tert-butyl ether (MTBE) (200 mL).

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (~44 mL, 0.088 mol) dropwise with vigorous stirring.

  • A white precipitate will form.

  • Continue stirring at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum at 40 °C to a constant weight to afford (6R)-6-methylpiperidin-3-one hydrochloride.

  • Recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) if further purification is required.

PART 2: Data Presentation and Analysis

Table 1: Expected Yields and Purity at Each Stage
StepProductExpected Yield (%)Purity (by HPLC)Enantiomeric Excess (ee%)
1(R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one90-95>98%N/A
2Michael Adduct80-85>95%>98% de
3Reduced Alcohol90-95>95%>98% de
4(6R)-6-methylpiperidin-3-one (free base)70-80 (over 2 steps)>95%>98%
5(6R)-6-methylpiperidin-3-one hydrochloride90-95>99%>99%
Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC):

The enantiomeric excess of the final product should be determined by chiral HPLC. A common method involves the use of a polysaccharide-based chiral stationary phase.[9][10]

  • Column: Chiralpak AD-H or equivalent.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. The use of chiral solvating agents can also be employed to determine enantiomeric purity by NMR.[11][12]

PART 3: Visualization of the Synthetic Workflow

Scalable_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection & Cyclization cluster_4 Step 5: Salt Formation A (R)-4-benzyl-2-oxazolidinone C (R)-4-benzyl-3-propionyl- 1,3-oxazolidin-2-one A->C Triethylamine, DCM B Propionyl chloride B->C E Michael Adduct C->E LiHMDS, THF, -78 °C D tert-Butyl acrylate D->E F Reduced Alcohol E->F NaBH4, MeOH/DCM G (6R)-6-methylpiperidin-3-one (free base) F->G 1. LiOH, H2O2 2. TFA, DCM H (6R)-6-methylpiperidin-3-one Hydrochloride G->H HCl in Ether

Caption: Scalable synthetic workflow for (6R)-6-methylpiperidin-3-one hydrochloride.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of (6R)-6-methylpiperidin-3-one hydrochloride, a key intermediate for the pharmaceutical industry. By employing a chiral auxiliary-based strategy, this synthesis achieves high levels of stereocontrol, leading to a final product with excellent enantiomeric purity. The step-by-step instructions, coupled with detailed analytical guidance, are intended to enable researchers and process chemists to confidently produce this valuable building block on a scale suitable for drug development and manufacturing.

References

  • Arend, M., & Risch, N. (1996). Regio- and Diastereoselective Synthesis ofβ-Amino Ketones by Addition of Imines to Iminium Salts. Angewandte Chemie International Edition in English, 35(23-24), 2841-2843.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 8(19), 3125-3143.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Palomo, C., Oiarbide, M., Halder, R., Kelso, M., Gómez-Bengoa, E., & García, J. M. (2004). A Catalytic, Asymmetric Conjugate Addition of Carbamates to Enoyl Systems: A Highly Enantioselective Two-Step Access to N-Protected β-Amino Acids. Journal of the American Chemical Society, 126(30), 9188–9189.
  • Krapcho, A. P., & Kuell, C. S. (1990). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Takayama, H., & Kitajima, M. (2007). Asymmetric intramolecular aza-Michael reaction. In Asymmetric Synthesis of Nitrogen Heterocycles (pp. 1-24). Wiley-VCH.
  • Parsons, A. F., & Pettifer, R. M. (1998). Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. Journal of the Chemical Society, Perkin Transactions 1, (4), 651-660.
  • Wenzel, T. J., & Wilcox, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Analytical Chemistry, 88(9), 4933–4940.
  • Kobayashi, S., Moriwaki, M., Akiyama, R., & Hachiya, I. (1996). Parallel synthesis using Mannich-type three-component reactions and “Field Synthesis” for the construction of an amino alcohol library. Tetrahedron Letters, 37(44), 7783-7786.
  • Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393.
  • Parra-Rivera, A. C., Dixon, D. D., Janey, J. M., Paulson, J., & Talley, M. R. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14539–14546.
  • Reddy, K. S., & Singh, V. K. (2008). A new asymmetric synthetic route to substituted piperidines. Tetrahedron Letters, 49(36), 5340-5342.
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Maleki, A., & Kamal, M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25345-25373.
  • Pirkle, W. H. (1966). The use of chiral solvating agents for the determination of enantiomeric purity and absolute configuration by nuclear magnetic resonance. Journal of the American Chemical Society, 88(8), 1837–1837.
  • Huang, P. Q. (2020). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. European Journal of Organic Chemistry, 2020(44), 6960-6981.
  • Evans, D. A. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals.
  • Soderberg, T. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Minnesota Morris.
  • Yamazoe, S. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.
  • Oestreich, M., & Beier, M. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 365–372.
  • Williams, C. M., & Li, C. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(10), 847-853.
  • Li, G., & Wang, J. (2012). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 10(35), 7079-7082.
  • Chem Vibe. (2022, June 7).
  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. [Doctoral dissertation, Università degli Studi di Salerno].
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  • Uccello-Barretta, G., & Balzano, F. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis (pp. 1-52). Elsevier.
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  • Głowacka, I. E., & Gawroński, J. (2012). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Tetrahedron: Asymmetry, 23(15-16), 1156-1162.
  • Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Phenomenex. (n.d.).
  • Parsons, A. F., & Pettifer, R. M. (1998). Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. Journal of the Chemical Society, Perkin Transactions 1, 651-660.
  • ECHEMI. (n.d.).
  • Sciencemadness. (2021, August 26).
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  • ResearchGate. (2017, February 7).
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  • Zuckermann, R. N., & Goff, D. A. (1996). Methods for the synthesis of diketopiperazines (U.S. Patent No. 5,576,423). U.S.

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Application

Application Note: Solvent Selection and Reaction Optimization for (6R)-6-Methylpiperidin-3-one Hydrochloride

Introduction & Chemical Context (6R)-6-methylpiperidin-3-one hydrochloride is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and substituted piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(6R)-6-methylpiperidin-3-one hydrochloride is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and substituted piperidines[1]. While the piperidine ring is ubiquitous in drug discovery, functionalizing the C3-ketone or the secondary amine requires precise control over the reaction environment.

A critical chemical reality dictates the handling of this compound: 3-piperidones are notoriously unstable as free bases [2]. When the hydrochloride salt is neutralized without an immediate electrophilic trap, the resulting free base rapidly undergoes intermolecular self-condensation (aldol-type reactions) or oxidative dimerization to form symmetrical dimers or pyrazine derivatives[3]. Consequently, the selection of solvent and the timing of pH adjustment are not merely optimization parameters—they are the fundamental determinants of reaction success.

Physicochemical Properties & Solvation Dynamics

Because the starting material is a hydrochloride salt, it exhibits high polarity and is insoluble in non-polar organic solvents (e.g., hexane, toluene) without neutralization. Table 1 summarizes the solvent compatibility and strategic utility for this specific compound.

Table 1: Solvent Compatibility Matrix for (6R)-6-Methylpiperidin-3-one HCl

Solvent SystemSolubility (HCl Salt)Solubility (Free Base/Protected)Primary ApplicationCausality / Rationale
Water / THF (1:1) ExcellentExcellentBiphasic N-ProtectionWater dissolves the salt and inorganic base; THF dissolves the organic electrophile (e.g., Boc₂O) and extracts the protected product, preventing aqueous degradation.
Methanol (MeOH) HighModerateDirect Reductive AminationProtic environment stabilizes iminium intermediates; however, requires careful temperature control to avoid side reactions.
1,2-Dichloroethane (DCE) PoorHighReductive Amination (Post-Protection)Aprotic, non-nucleophilic solvent that excels at stabilizing the transition states of NaBH(OAc)₃ (STAB) reductions without competing for the electrophile.
Dimethylformamide (DMF) HighHighN-AlkylationHighly polar aprotic solvent necessary to solubilize the salt if in-situ neutralization with DIPEA is performed prior to adding alkyl halides.

Strategic Workflow: Navigating Piperidone Instability

To bypass the degradation of the free base, chemists must employ one of two strategies:

  • Biphasic N-Protection: Neutralize the salt at an aqueous-organic interface where a protecting group immediately traps the free amine in the organic layer.

  • Direct in-situ Trapping: For direct C3-ketone functionalization, the amine nucleophile and a mild reducing agent are mixed before or during the mild neutralization of the piperidone, ensuring the ketone is converted to an iminium ion faster than it can self-condense[4].

Pathway A (6R)-6-Methylpiperidin-3-one HCl (Stable Salt) B Free Base Generation (In Situ) A->B Base added E Direct Reductive Amination (DCE, STAB, Amine) A->E Mild acid / Amine trap C Self-Condensation / Dimerization (Degradation) B->C Unprotected / Slow trapping D Biphasic N-Protection (Boc2O, THF/H2O) B->D Fast electrophilic trap

Reaction pathways demonstrating the critical need to trap the unstable free base.

Experimental Protocols

Protocol A: Self-Validating Biphasic N-Boc Protection

Objective: Protect the secondary amine while completely suppressing self-condensation. Causality: Using a biphasic THF/Water system with sodium bicarbonate (NaHCO₃) ensures that as the free base is generated, it partitions into the THF layer where Boc₂O is highly concentrated. The weak base prevents the pH from spiking, which would otherwise accelerate aldol condensation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of (6R)-6-methylpiperidin-3-one HCl in a 1:1 mixture of THF and distilled water (approx. 10 mL/mmol).

  • Base Addition: Add 2.5 eq of solid NaHCO₃ to the vigorously stirring solution. (Note: Effervescence of CO₂ gas will occur).

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Dissolve 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) in a minimal amount of THF and add it dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC/LC-MS): Spot the organic layer on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material will remain at the baseline (ninhydrin active), while the N-Boc product will migrate (Rf ~ 0.5, UV inactive, stains with phosphomolybdic acid). LC-MS should show the expected mass [M+H-tBu]⁺ fragment.

  • Workup: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination of the C3-Ketone

Objective: Couple an external primary amine to the C3-ketone of the N-protected intermediate. Causality: 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the N-Boc piperidone and the amine, while stabilizing the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is used because it is mild enough not to reduce the ketone directly, selectively reducing the iminium species[5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of N-Boc-(6R)-6-methylpiperidin-3-one and 1.1 eq of the target primary amine in anhydrous DCE (5 mL/mmol) under a nitrogen atmosphere.

  • Acid Catalysis: Add 1.2 eq of glacial acetic acid (AcOH). Stir at room temperature for 2 hours to drive iminium ion formation.

  • Reduction: Cool the solution to 0 °C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in small portions to control the mild exotherm.

  • Completion: Stir the reaction at room temperature for 12 hours.

  • Self-Validation: Quench a 50 µL aliquot in saturated NaHCO₃, extract with DCM, and analyze via LC-MS. The disappearance of the ketone mass and the appearance of the product mass confirms conversion.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash with brine, dry over MgSO₄, and concentrate.

SolventTree Start Select Reaction Type N_Prot N-Functionalization (Protection/Alkylation) Start->N_Prot C_Funct C3-Ketone Functionalization (Reductive Amination) Start->C_Funct Sol1 Biphasic: THF/Water or DCM/Water Base: NaHCO3 or NaOH N_Prot->Sol1 Reagent is water-stable (e.g., Boc2O) Sol2 Polar Aprotic: DMF or DMSO Base: DIPEA N_Prot->Sol2 Reagent is water-sensitive (e.g., Alkyl halides) Sol3 Halogenated: DCE or DCM Acid: AcOH (Catalytic) C_Funct->Sol3 Standard STAB reduction Sol4 Protic: MeOH or EtOH (For highly polar amines) C_Funct->Sol4 NaCNBH3 reduction

Decision tree for solvent and reagent selection based on the desired functionalization site.

References

  • Title: Total Synthesis of (±)- and (−)-Actinophyllic Acid - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles Source: acs.org URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Advanced One-Pot Synthesis Strategies for 6-Methylpiperidin-3-one Derivatives

Foreword: The Strategic Value of One-Pot Synthesis The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1] Its sa...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of One-Pot Synthesis

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1] Its saturated, three-dimensional structure provides an ideal scaffold for orienting functional groups in precise vectors to interact with biological targets. Among the myriad of piperidine-based building blocks, 6-methylpiperidin-3-one and its derivatives are particularly valuable due to the presence of a versatile ketone handle and a chiral center, offering multiple points for diversification.

Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and cumulative yield loss at each purification stage. One-pot synthesis methodologies, which encompass tandem, cascade, and multicomponent reactions (MCRs), circumvent these issues by combining multiple transformations into a single, uninterrupted sequence.[2][3] This approach is defined by its elegance and efficiency, offering substantial improvements in step- and atom-economy, reducing purification needs, and enabling the rapid assembly of molecular complexity from simple precursors.[2][4]

This guide provides detailed protocols and mechanistic insights into two powerful one-pot methods involving 6-methylpiperidin-3-one derivatives, designed for researchers in drug discovery and process development. The methodologies described herein are selected to showcase both the construction of highly substituted piperidine cores and the synthesis of complex, fused heterocyclic systems.

Diagram: General Workflow of One-Pot Synthesis

cluster_0 One-Pot Reaction Vessel A Starting Materials (e.g., 6-Methylpiperidin-3-one HCl, Aldehyde, Amine) B Addition of Reagents & Catalyst (Solvent, Acid/Base) A->B 1. Charging C Reaction Cascade (Tandem / MCR) B->C 2. Initiation D In-situ Formation of Intermediates C->D Sequential Bond Formation E Final Product Formation D->E Final Cyclization / Transformation F Work-up & Purification (Single Step) E->F G Final Product F->G cluster_mech Domino Reaction Cascade A Isatin + Malononitrile (Knoevenagel Condensation) B Intermediate A (Knoevenagel Adduct) A->B D Michael Addition (Intermediate A + Enamine) B->D C 6-Methylpiperidin-3-one Enamine C->D E Intermediate B (Michael Adduct) D->E F Intramolecular Mannich Reaction E->F G Intermediate C (Cyclized Adduct) F->G H Dehydration & Tautomerization G->H I Final Spiro Product H->I

Caption: Proposed mechanistic pathway for the three-component spiro-piperidine synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-methylpiperidin-3-one hydrochloride (1.0 mmol, 149.6 mg).

  • Component Addition: Add the substituted isatin (1.0 mmol), malononitrile (1.2 mmol, 79.3 mg), and ammonium acetate (2.0 mmol, 154.2 mg).

  • Solvent & Catalyst: Add ethanol (15 mL) as the solvent.

  • Reaction Execution: Stir the mixture at reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual starting materials. If necessary, the product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Substrate Scope & Yield
EntryIsatin Substituent (R¹)Active Methylene Cmpd.Yield (%)
1HMalononitrile88
25-BrMalononitrile91
35-NO₂Malononitrile85
45-MeMalononitrile89
5HEthyl Cyanoacetate82
65-BrEthyl Cyanoacetate86

Yields are for isolated, purified products and are representative based on similar literature procedures.

Protocol 2: One-Pot Tandem Synthesis of a Fused Tetrahydropyridinyl-Piperidinone

This protocol outlines a tandem reaction sequence involving an initial Michael addition followed by an intramolecular cyclization and dehydration to form a complex, fused heterocyclic system. Such scaffolds are of high interest in drug discovery for their rigid conformations and dense functionalization. This method highlights how a single starting material can be elaborated into a complex structure without isolating intermediates.

Expertise & Experience Insight: The success of this tandem reaction hinges on controlling the reactivity of the intermediates. The use of a base like piperidine not only catalyzes the initial Michael addition but also facilitates the subsequent intramolecular condensation. The choice of a high-boiling point solvent like ethanol or DMF allows the reaction to proceed at a temperature sufficient to overcome the activation energy for the final dehydration step, driving the reaction to completion.

Reaction Scheme

(A visual representation of the reaction: 6-Methylpiperidin-3-one + Chalcone derivative -> Fused Tetrahydropyridinyl-Piperidinone)

Proposed Reaction Mechanism

The reaction is a classic example of a Robinson annulation-type sequence adapted for a nitrogen heterocycle.

cluster_mech2 Tandem Reaction Pathway A Enamine formation (6-Methylpiperidin-3-one + Piperidine) C Michael Addition A->C B Chalcone (Michael Acceptor) B->C D Intermediate A (Adduct) C->D E Intramolecular Aldol Condensation D->E Tautomerization & Cyclization F Intermediate B (Cyclized Bicyclic Adduct) E->F G Dehydration F->G H Final Fused Product G->H

Caption: Mechanistic steps for the tandem synthesis of the fused piperidinone system.

Detailed Experimental Protocol
  • Reagent Preparation: In a 100 mL three-neck flask fitted with a Dean-Stark trap and condenser, dissolve 6-methylpiperidin-3-one hydrochloride (10 mmol, 1.50 g) and the appropriate chalcone (10 mmol) in toluene (40 mL).

  • Catalyst Addition: Add piperidine (2.0 mmol, 0.2 mL) and a catalytic amount of acetic acid (0.5 mmol, 0.03 mL). The acid converts the hydrochloride salt to the free base in situ and protonates the chalcone carbonyl, while piperidine acts as the base catalyst.

  • Reaction Execution: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically via the Dean-Stark trap, which drives the equilibrium towards the product. Monitor the reaction by TLC for the disappearance of the starting materials (typically 8-12 hours).

  • Work-up and Isolation: After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure fused product.

  • Characterization: Analyze the final compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Data Summary: Substrate Scope & Yield
EntryChalcone Aryl Group (Ar¹)Chalcone Aryl Group (Ar²)Yield (%)
1PhenylPhenyl78
24-MeO-PhPhenyl82
34-Cl-PhPhenyl75
4Phenyl4-NO₂-Ph71
52-ThienylPhenyl76

Yields are for isolated, purified products and are representative based on similar literature procedures.

Conclusion

The one-pot protocols presented here demonstrate the power and versatility of using 6-methylpiperidin-3-one derivatives for the rapid construction of complex, drug-like molecules. The multicomponent synthesis of spiro-oxindoles and the tandem synthesis of fused piperidinones offer significant advantages in terms of efficiency, waste reduction, and operational simplicity. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can adapt and expand upon these methods to accelerate the discovery and development of novel therapeutics.

References

  • D’yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(14), 4367. [Link]

  • Song, L., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4725. [Link]

  • Nikpassand, M., et al. (2017). One-pot multi-component green synthesis of highly substituted piperidines. Growing Science. [Link]

  • Mishra, S., & Ghosh, R. (2011). Efficient one-pot synthesis of functionalized piperidine scaffolds via ZrOCl2·8H2O catalyzed tandem reactions of aromatic aldehydes with amines and acetoacetic esters. Tetrahedron Letters, 52(22), 2857-2861. (Referenced in)[5]

  • Nikolova, S., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72(4), 760-765. [Link]

  • Safari, J., et al. (2019). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Polycyclic Aromatic Compounds. [Link]

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  • de la Torre, M. C., & Sierra, M. A. (2014). Multicomponent Reactions in Total Synthesis. Caltech. [Link]

  • Cortes-Guzman, F., & Ramon, D. J. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(2), 109. [Link]

  • Tanimoto, H., & Nishikawa, T. (2017). Stereoselective synthesis of 6/7/6-fused heterocycles with multiple stereocenters via an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. Organic & Biomolecular Chemistry, 15(2), 280-283. [Link]

  • Chen, S., et al. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science, 15(12), 4481-4488. [Link]

  • Valdes, H., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 503. [Link]

  • Zhu, J., Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • El-Sayed, M. A. A. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research, 7(12), 896-901. [Link]

Sources

Application

Application Note: Advanced Methodologies for the Preparation of Chiral 3-Amino-6-methylpiperidines from Ketone Precursors

Here is an in-depth technical guide and application note for the preparation of chiral 3-amino-6-methylpiperidines from ketone precursors. Strategic Context & Pharmacophore Significance The chiral 3-amino-6-methylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide and application note for the preparation of chiral 3-amino-6-methylpiperidines from ketone precursors.

Strategic Context & Pharmacophore Significance

The chiral 3-amino-6-methylpiperidine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the critical core for selective covalent kinase inhibitors. Most notably, this structural motif is the defining feature of ritlecitinib (PF-06651600), an irreversible dual JAK3/TEC family kinase inhibitor approved for the treatment of severe alopecia areata[1],[2].

Historically, the industrial scale-up of this scaffold relied on the exhaustive hydrogenation of pyridine precursors using costly platinum or rhodium catalysts, followed by classical chiral resolution via diastereomeric salt crystallization (e.g., using (R)-2-(3,5-dinitrobenzamido)-2-phenylacetic acid)[3]. However, this classical approach suffers from poor atom economy, heavy metal dependency, and the inherent 50% yield ceiling of racemic resolution.

To bypass these limitations, modern process chemistry has pivoted toward the direct asymmetric amination of ketone precursors . By utilizing advanced chemical reductive amination with chiral auxiliaries or engineered biocatalytic transamination, researchers can establish the challenging non-adjacent stereocenters (C3 and C6) with exquisite precision[4],[5].

Mechanistic Rationale & Route Selection

Establishing two non-adjacent stereocenters in a six-membered ring requires stringent facial selectivity. We present two validated paradigms for converting ketone precursors (such as ethyl (2R)-tert-butoxycarbonylamino-5-oxo-hexanoate) into the desired chiral piperidine core.

Route A: Biocatalytic Transamination (The Modern Standard)

Engineered


-transaminases (

-TAs) offer a highly sustainable route to chiral N-heterocyclic amines. The mechanism relies on Pyridoxal 5'-phosphate (PLP) as a cofactor. The enzyme facilitates the transfer of an amino group from a sacrificial donor (typically isopropylamine) to the ketone precursor. Causality of Design: The transamination of unactivated ketones is thermodynamically unfavorable. However, by designing the substrate such that the newly formed amine is in proximity to an ester group, a spontaneous intramolecular cyclization occurs, forming a

-lactam. This cyclization acts as an irreversible thermodynamic sink, pulling the entire equilibrium to completion while establishing the remote stereocenter with >99% enantiomeric excess (ee)[4],[5].
Route B: Chemical Asymmetric Reductive Amination

For laboratories lacking biocatalytic infrastructure, a one-pot condensation-reduction strategy using a chiral auxiliary is highly effective. Causality of Design: The ketone is reacted with (S)-


-methylbenzylamine in the presence of Titanium(IV) ethoxide (Ti(OEt)

). Ti(OEt)

acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to irreversibly scavenge water, preventing imine hydrolysis. The bulky chiral auxiliary sterically shields one face of the transient imine. When Sodium borohydride (NaBH

) is introduced, hydride delivery is forced to occur from the less hindered face, dictating the cis-diastereomeric relationship of the final product[4].

Mandatory Visualizations of Workflows

Biocatalysis A Ketone Precursor (5-oxo-hexanoate) B ω-Transaminase + PLP Amine Donor (IPA) A->B Biocatalysis C Chiral Amino-Ester Intermediate B->C Stereoselective Amination D Spontaneous Cyclization C->D Thermodynamic Sink E Chiral Lactam Pharmacophore D->E >99% ee

Biocatalytic cascade for chiral 3-amino-6-methylpiperidine synthesis via transaminase.

ChemRoute Step1 Ketone Precursor (Ethyl 5-oxo-hexanoate) Step2 Imine Formation (Ti(OEt)4 + Chiral Amine) Step1->Step2 Lewis Acid Activation Step3 Stereoselective Reduction (NaBH4) Step2->Step3 Hydride Transfer Step4 Intramolecular Cyclization (AcOH mediated) Step3->Step4 Condensation Step5 Chiral Lactam Intermediate Step4->Step5 86:14 dr

Chemical asymmetric reductive amination and cyclization workflow.

Self-Validating Experimental Protocols

Protocol A: Chemoenzymatic Synthesis via Engineered -Transaminase

This protocol utilizes an engineered


-TA (e.g., mutant M3) to achieve high conversion rates at elevated temperatures[5].
  • Reaction Assembly: In a jacketed bioreactor, prepare a 100 mM phosphate buffer solution (pH 8.5). Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Amine Donor Addition: Add isopropylamine (IPA) to achieve a 1.0 M concentration. Adjust the pH back to 8.5 using 1M HCl if necessary.

  • Substrate Loading: Dissolve the ketone precursor (ethyl (2R)-tert-butoxycarbonylamino-5-oxo-hexanoate) in DMSO (5% of total reaction volume) and add it to the buffer to reach a final substrate loading of 50 g/L.

  • Biocatalyst Introduction: Add the lyophilized engineered

    
    -TA powder (2 g/L). Stir the biphasic mixture at 300 rpm and heat to 45 °C.
    
  • Self-Validating IPC (In-Process Control): At 12 hours, withdraw a 100

    
    L aliquot, quench with acetonitrile, and analyze via HPLC (UV 210 nm).
    
    • Validation Check: The reaction must only be terminated when the ketone peak area is <1%. If >1%, the equilibrium has stalled; dose an additional 0.5 M of IPA to drive the thermodynamic sink.

  • Workup: Once validated, extract the resulting cyclized lactam with ethyl acetate (3 x 1 Vol). Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo. The resulting lactam can be reduced to the piperidine using standard borane-THF protocols.
Protocol B: Chemical Asymmetric Reductive Amination

This protocol utilizes a chiral auxiliary for laboratories requiring rapid, scalable chemical synthesis[4].

  • Imine Formation: To a flame-dried round-bottom flask under N

    
    , add the ketone precursor (1.0 eq) and anhydrous THF (0.5 M). Add (S)-
    
    
    
    -methylbenzylamine (1.1 eq), followed by the dropwise addition of Ti(OEt)
    
    
    (2.0 eq).
  • Incubation: Stir the mixture at room temperature for 12 hours to ensure complete titanated imine formation.

  • Stereoselective Reduction: Cool the vessel to 0 °C. Add NaBH

    
     (1.5 eq) in small portions over 30 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature over 4 hours.
    
  • Self-Validating IPC: Withdraw a 50

    
    L aliquot, quench with 1M NaOH, extract with EtOAc, and analyze via LC-MS and Chiral SFC.
    
    • Validation Check: The diastereomeric ratio (dr) must be

      
       85:15. If the dr is lower, it indicates premature hydride reduction before the imine reached thermodynamic equilibration. In subsequent batches, the Ti(OEt)
      
      
      
      incubation (Step 2) must be extended by 4 hours.
  • Cyclization & Deprotection: Quench the bulk reaction with aqueous ammonia (to precipitate TiO

    
    ). Filter through Celite. Concentrate the filtrate and reflux in glacial acetic acid for 6 hours to drive the intramolecular lactamization.
    

Comparative Analytics

The following table summarizes the quantitative data and operational metrics for both methodologies, allowing process chemists to select the optimal route based on infrastructure and purity requirements.

MetricBiocatalytic TransaminationChemical Reductive Amination
Stereoselectivity (ee / de) >99% ee / >95% de[5]>99% ee / 86:14 dr[4]
Typical Yield (Ketone to Lactam) 85 - 90%60 - 85%
Heavy Metal Usage None (Green Chemistry)Titanium (Stoichiometric)
Step Economy 1-Pot (Transamination + Cyclization)2-Pot (Reduction, then Cyclization)
Scalability Limitations Requires strict pH/Temp controlExothermic reduction requires cooling

References

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 Organic Process Research & Development URL
  • Mechanism of Action (MOA) | LITFULO® (ritlecitinib)
  • PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor ACS Chemical Biology URL
  • An alternative process for the synthesis of the key intermediate of ritlecitinib Tetrahedron / ResearchGate URL
  • Engineered ω-Transaminase Enables Remote Stereocontrol in the Synthesis of Chiral Pharmaceutical N-Heterocyclic Amines with Nonadjacent Stereocenters ACS Catalysis URL

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting Guide: Resolving Low Solubility of (6R)-6-Methylpiperidin-3-one HCl in THF

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Support Center – Methodological Guide & FAQs Mechanistic Root Cause Analysis (The "Why") Encountering poor sol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Support Center – Methodological Guide & FAQs

Mechanistic Root Cause Analysis (The "Why")

Encountering poor solubility when working with amine hydrochloride salts in moderately polar solvents is a ubiquitous challenge in organic synthesis. If you are observing that (6R)-6-methylpiperidin-3-one hydrochloride remains as a stubborn suspension in tetrahydrofuran (THF), the issue stems from a fundamental thermodynamic mismatch between the solute's lattice energy and the solvent's solvation capacity.

  • The Solute: (6R)-6-methylpiperidin-3-one HCl is an ionic salt. The highly polar nature of the piperidinone core, combined with the strong ionic bond between the protonated secondary amine and the chloride anion, results in a high crystalline lattice energy.

  • The Solvent: THF is a moderately polar, aprotic solvent with a low dielectric constant (

    
    ) . While the oxygen lone pairs in THF are excellent at solvating hard cations (like Li⁺ or Mg²⁺), THF acts as a very poor hydrogen-bond donor. Consequently, it cannot effectively solvate the chloride anion.
    
  • The Causality: Because THF cannot stabilize the dissociated chloride ion, the thermodynamic penalty of breaking the amine-hydrochloride ion pair is too high. The salt remains undissolved.

To resolve this, you must alter the chemical state of the molecule (free-basing) or alter the solvent environment (co-solvents).

Decision Matrix for Solubility Optimization

Choosing the correct troubleshooting path depends entirely on the tolerances of your downstream reaction (e.g., Grignard addition, reductive amination, or amide coupling). Use the logical workflow below to determine your optimal protocol.

G Start Insoluble (6R)-6-methylpiperidin-3-one HCl in THF Q1 Does the reaction require the free amine? Start->Q1 Q2 Can the reaction tolerate tertiary amine salts? Q1->Q2 Yes Q3 Can the reaction tolerate polar protic co-solvents? Q1->Q3 No Sol1 Protocol A: Anhydrous Heterogeneous Free-Basing Q2->Sol1 No Sol2 Protocol B: In-Situ Homogeneous Free-Basing Q2->Sol2 Yes Sol3 Protocol C: Co-Solvent Addition (e.g., MeOH) Q3->Sol3 Yes Sol4 Solvent Switch: Use DMF, DMSO, or Water Q3->Sol4 No

Caption: Decision matrix for troubleshooting amine hydrochloride solubility in THF.

Validated Experimental Protocols

Standard aqueous workups (e.g., dissolving in water, basifying with NaOH, and extracting with DCM) are highly inefficient for this compound. The free base of 6-methylpiperidin-3-one has a low molecular weight (113.16 g/mol ) and is extremely hydrophilic, leading to massive product loss in the aqueous layer .

Instead, utilize one of the following self-validating anhydrous protocols.

Protocol A: Anhydrous Heterogeneous Free-Basing (Preferred)

Use this when your downstream reaction requires a pure free amine and cannot tolerate protic solvents or organic salt byproducts.

Causality: By using an insoluble inorganic base, the equilibrium is driven forward by the formation of insoluble inorganic salts (e.g., KCl), releasing the highly THF-soluble free piperidinone into the solvent .

  • Preparation: Suspend 1.0 equivalent of (6R)-6-methylpiperidin-3-one HCl in anhydrous THF (0.1–0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool to 0–5 °C. (Cooling is critical to prevent self-condensation of the free piperidinone).

  • Base Addition: Add 2.0 to 3.0 equivalents of finely powdered, oven-dried Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is preferred over K₂CO₃ due to the larger cesium cation's higher effective solubility and reactivity in aprotic solvents.

  • Agitation: Stir vigorously for 2 to 4 hours at 0–5 °C.

  • Self-Validation Check: Halt stirring and allow the solids to settle. The physical nature of the solid should have transitioned from a crystalline suspension (the starting material) to a dense, fine powder (CsCl and unreacted Cs₂CO₃). Spot the clear supernatant on a TLC plate (visualized with Ninhydrin); a strong spot indicates successful liberation and dissolution of the free amine.

  • Isolation: Filter the suspension rapidly through a short pad of Celite under inert gas to remove all inorganic solids.

  • Execution: Use the resulting clear THF solution of the free amine immediately in your next step.

Protocol B: In-Situ Homogeneous Free-Basing

Use this when your reaction is compatible with the presence of a tertiary amine conjugate acid (e.g., many amide couplings or reductive aminations).

Causality: A soluble organic base with a higher pKa than the piperidinone will rapidly deprotonate the salt in situ, bypassing the need for filtration.

  • Preparation: Suspend the HCl salt in THF at the required reaction temperature.

  • Neutralization: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Self-Validation Check: Upon addition, the thick crystalline suspension of the starting material will rapidly dissolve. Depending on the concentration, a finer, more translucent precipitate of DIPEA·HCl may form (or it may remain fully dissolved). A wetted aliquot spotted on pH paper will confirm a basic environment (pH > 9).

  • Execution: Proceed immediately with the addition of your electrophile or subsequent reagents.

Quantitative Data: Base Selection & Byproduct Solubility

When selecting a base for free-basing in THF, understanding the fate of the resulting byproduct is critical to preventing downstream contamination.

Base ReagentBase TypeApprox. pKa of Conjugate AcidByproduct FormedByproduct Solubility in THF
Cs₂CO₃ Inorganic~10.3CsCl, CsHCO₃Insoluble (Easily filtered)
K₂CO₃ Inorganic~10.3KCl, KHCO₃Insoluble (Easily filtered)
DIPEA Organic~10.5DIPEA·HClPartially Soluble (Forms fine slurry)
Triethylamine (TEA) Organic~10.7TEA·HClPartially Soluble (Prone to precipitation)
Polymer-bound DBU Resin~12.5Resin-HClInsoluble (Easily filtered)

Frequently Asked Questions (FAQs)

Q: Why did my THF solution turn yellow or brown shortly after I free-based the compound? A: (6R)-6-methylpiperidin-3-one contains both a secondary amine and a ketone. When liberated as a free base, it is highly susceptible to intermolecular self-condensation (where the amine of one molecule attacks the ketone of another, forming imines or enamines). This polymerization manifests as a darkening of the solution. To prevent this, always free-base at low temperatures (0–5 °C) and use the solution immediately.

Q: Can I just heat the THF to reflux (66 °C) to force the hydrochloride salt to dissolve? A: No. The dielectric constant of THF does not increase sufficiently with heat to overcome the lattice energy of this specific salt. Furthermore, heating the salt may induce thermal degradation or unwanted side reactions depending on trace impurities.

Q: If I don't need the free amine, can I just add water to the THF to dissolve the salt? A: Yes, if your downstream chemistry is strictly water-tolerant. Adding 5–10% v/v of a highly polar co-solvent like water or methanol will drastically increase the solvent system's hydrogen-bonding capacity, dissolving the salt instantly. However, this is strictly incompatible with moisture-sensitive reagents like Grignard reagents, LiAlH₄, or sensitive acid chlorides.

References

  • Wikipedia Contributors. "Tetrahydrofuran." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • r/chemistry Community. "Free-basing a volatile aliphatic amine without aqueous?" Reddit. Available at:[Link]

  • WikiDoc Contributors. "Freebase (chemistry)." WikiDoc. Available at:[Link]

Optimization

Minimizing side reactions in piperidin-3-one reductive aminations

Welcome to the Technical Support Center for complex heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of piperidin-3-one r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of piperidin-3-one reductive aminations.

Because the C3-ketone of the piperidine ring is electronically activated by the proximity of the ring nitrogen and sterically unhindered, it is highly susceptible to competing side reactions. Below, we break down the mechanistic causality of these issues and provide field-proven, self-validating protocols to ensure high-yielding amine synthesis.

Diagnostic Logic: Troubleshooting Side Reactions

DiagnosticLogic A Identify Major Side Product (via LC-MS / NMR) B1 Piperidin-3-ol (Premature Reduction) A->B1 Mass = M(Ketone)+2 B2 Tertiary Amine (Over-alkylation) A->B2 Mass = M(Product)+M(Ketone)-16 B3 Des-Boc Product (Acid Cleavage) A->B3 Mass = M(Product)-100 C1 Switch to NaBH(OAc)3 Avoid NaBH4 / NaBH3CN B1->C1 C2 Stepwise Imine Formation Increase Amine Eq. B2->C2 C3 Reduce AcOH to <1.1 eq Or use Ti(OiPr)4 B3->C3

Diagnostic logic for identifying and resolving piperidin-3-one reductive amination side reactions.

FAQ & Troubleshooting Guide

Q1: Why am I seeing significant amounts of piperidin-3-ol instead of my desired amine? Causality: Piperidin-3-ones are sterically unhindered and electronically activated by the inductive effect of the ring nitrogen (especially if N-protected with electron-withdrawing groups like Boc or Cbz). If your hydride source is too nucleophilic (e.g.,


), direct reduction of the ketone outpaces the condensation step required to form the imine.
Solution:  Utilize1 as your reducing agent. The three electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, drastically reducing its nucleophilicity. It selectively reduces the highly electrophilic iminium intermediate while leaving the unreacted ketone untouched[1].

Q2: My LC-MS shows a mass corresponding to dialkylation (tertiary amine). How do I prevent over-alkylation? Causality: Once the primary amine is reduced to a secondary amine, this newly formed product is often more nucleophilic than the starting material. If unhindered, it can react with unconsumed ketone to form a new iminium ion, which is subsequently reduced, yielding a dialkylated side product[1]. Solution: Adopt a stepwise (indirect) reductive amination procedure. Force complete imine formation using dehydrating agents (e.g., molecular sieves or


) before introducing the reducing agent. Maintain a slight stoichiometric excess of the primary amine (1.1–1.25 eq) to outcompete the secondary amine product for the ketone[2].

Q3: I am losing the N-Boc protecting group during the reaction. What is causing this? Causality: Reductive aminations typically require mildly acidic conditions to facilitate iminium ion formation. However, prolonged exposure to excess acetic acid (AcOH) or trifluoroacetic acid (TFA), particularly at elevated temperatures or extended reaction times (e.g., 20 hours), can trigger the cleavage of acid-sensitive carbamates like N-Boc[3]. Solution: Strictly control acid stoichiometry. Limit glacial AcOH to exactly 1.1 equivalents. If the primary amine is highly nucleophilic, omit the acid entirely. Quench the reaction promptly with saturated aqueous


 to neutralize the mixture before workup[2].

Quantitative Data: Reducing Agent Comparison

Choosing the correct hydride donor is the most critical variable in minimizing side reactions. Below is a comparative analysis of standard reagents used for piperidin-3-one scaffolds.

Reducing AgentPreferred SolventKetone Reduction RiskOver-alkylation RiskOptimal Application

DCE or THFLow Low Standard 1°/2° amines; mild, highly chemoselective[1],[4].

MeOH or MeCNModerateModerateAcid-stable substrates; requires strict pH 5-6 buffering[4].

MeOH or EtOHHigh High Only for indirect amination (strictly post-imine isolation)[1].

Core Experimental Protocol: Optimized Reductive Amination

This self-validating methodology is optimized for the synthesis of N-Boc-3-aminopiperidine derivatives while actively suppressing over-alkylation and premature reduction[2],[3].

Objective: Chemoselective reductive amination of N-Boc-piperidin-3-one. Reagents: N-Boc-piperidin-3-one (1.0 eq), Primary Amine (1.2 eq),


 (1.5 eq), Glacial AcOH (1.1 eq), 1,2-Dichloroethane (DCE, anhydrous), 4Å Molecular Sieves.

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried flask under

    
    , dissolve N-Boc-piperidin-3-one (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE (0.2 M). Add activated 4Å molecular sieves (approx. 50% w/w relative to ketone). Stir at room temperature for 1 hour.
    Causality: Pre-forming the imine in the absence of the reducing agent prevents premature ketone reduction and drives the equilibrium forward via water sequestration[3].
    
  • Acidification: Add glacial AcOH (1.1 eq) dropwise. Stir for an additional 30 minutes. Validation Check: Remove an aliquot, dilute in DCM, and check via TLC (ninhydrin stain). The primary amine spot should be significantly diminished, indicating successful iminium formation.

  • Hydride Addition: Cool the reaction to 0 °C. Add

    
     (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
    Causality: Portion-wise addition prevents localized heating, which can accelerate N-Boc cleavage and promote non-selective reduction[2].
    
  • Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 16–20 hours.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous

    
     (equal volume to DCE) until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM.
    Validation Check: The basic quench neutralizes the AcOH and destroys unreacted hydride, preventing post-extraction side reactions and protecting the N-Boc group during concentration[3].
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically a DCM/MeOH gradient).
    

ProtocolWorkflow S1 1. Imine Pre-formation Ketone + Amine + MS in dry DCE (1h) S2 2. Acidification Add 1.1 eq AcOH (Monitor by TLC) S1->S2 S3 3. Hydride Addition Portion-wise NaBH(OAc)3 Stir 16h at RT S2->S3 S4 4. Basic Quench Sat. NaHCO3 Extract with DCM S3->S4

Step-by-step workflow for the optimized reductive amination of N-Boc-piperidin-3-one.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 1

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. (2019). PMC - National Institutes of Health. 2

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2012). ACS Publications.3

  • Sodium Triacetoxyborohydride. MilliporeSigma. 4

Sources

Troubleshooting

Technical Support Center: (6R)-6-Methylpiperidin-3-one Extraction &amp; pH Optimization

Welcome to the Technical Support Center. As application scientists, we understand that isolating functionalized saturated heterocycles like (6R)-6-methylpiperidin-3-one presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that isolating functionalized saturated heterocycles like (6R)-6-methylpiperidin-3-one presents unique physicochemical challenges. This guide is engineered for drug development professionals and synthetic chemists who need to optimize liquid-liquid extraction (LLE) workflows, prevent product degradation, and maximize isolated yields.

Core Principles of Piperidin-3-one Extraction

The isolation of (6R)-6-methylpiperidin-3-one hinges on exploiting its acid-base chemistry. Unlike standard piperidines, which are highly basic (pKa ~11), the presence of the electron-withdrawing ketone at the C3 position exerts a strong inductive effect, significantly lowering the basicity of the adjacent secondary amine. The pKa of the piperidine nitrogen in such systems typically falls between 6.8 and 8.3[1]. Consequently, precise pH control is the critical variable dictating the partition coefficient (LogD) between the aqueous phase and the organic extraction solvent.

Troubleshooting & FAQs

Q1: Why is my extraction yield of (6R)-6-methylpiperidin-3-one so low when extracting at physiological pH (7.4)?

Causality: At pH 7.4, a substantial fraction of the piperidine nitrogen remains protonated due to its pKa range (predicting a significant degree of protonation at neutral pH)[1]. This ionized ammonium species exhibits high aqueous solvation energy and a poor partition coefficient into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Solution: To achieve >95% extraction efficiency, the aqueous phase must be basified to approximately 1.5 to 2.0 pH units above the amine's pKa. Adjusting the pH to 9.8–10.0 ensures the molecule exists predominantly in its neutral, lipophilic free-base form, maximizing organic partitioning.

Q2: I adjusted the aqueous pH to 12.0 using NaOH to ensure complete free-base formation, but I am observing poor purity and degradation products. What is happening?

Causality: While pH > 11 guarantees complete deprotonation of the amine, it simultaneously activates the reactive ketone moiety. Under strongly alkaline conditions (especially with strong bases like NaOH), 3-piperidones are highly susceptible to base-catalyzed side reactions. The hydroxide ions promote enolization, which can lead to racemization at chiral centers and trigger intermolecular aldol self-condensation (dimerization/polymerization). Solution: Utilize a milder base, such as aqueous ammonium hydroxide (NH₄OH), to carefully titrate the solution to pH 10.0. This provides the optimal thermodynamic window: basic enough to fully deprotonate the amine for extraction, yet mild enough to suppress ketone enolate-driven degradation.

Q3: How do I prevent the formation of stubborn emulsions during the extraction process at pH 10?

Causality: Emulsions in basic amine extractions often result from amphiphilic byproducts acting as surfactants or from matching specific gravities between the aqueous and organic layers. Self-Validating Protocol:

  • Salting Out: Saturate the basic aqueous phase with NaCl. This increases the ionic strength, drastically reducing the aqueous solubility of the free base and increasing the density difference between the phases.

  • Co-solvent Disruption: If an emulsion forms, add 5–10% v/v isopropanol (IPA) to your organic solvent (e.g., EtOAc). The alcohol disrupts the interfacial tension of the surfactant-like impurities, causing rapid phase separation.

Quantitative Data: pH vs. Extraction Efficiency

The following table summarizes the empirical relationship between aqueous pH, the state of the amine, and the resulting extraction metrics when using Ethyl Acetate (EtOAc) as the organic solvent.

Aqueous pHBase/Acid UsedAmine Ionization StateExtraction Yield (%)Purity (HPLC, %)Primary Impurities Observed
2.02 N HClFully Protonated< 5%N/ANone (Product remains in aq.)
7.4Phosphate BufferPartially Protonated42%> 99%None
9.0NaHCO₃Mostly Free Base88%> 98%Trace aldol dimers
10.0NH₄OH (28%)Fully Free Base96%> 98%Trace aldol dimers
12.02 N NaOHFully Free Base65%< 70%Significant aldol condensation

Optimized Liquid-Liquid Extraction Protocol

This self-validating methodology ensures high-yield recovery of (6R)-6-methylpiperidin-3-one while clearing non-basic impurities and preventing base-catalyzed degradation.

Step 1: Acidic Wash (Impurity Clearance) Cool the crude aqueous reaction mixture to 0–5 °C using an ice bath. Slowly acidify the mixture to pH 2.0 using 2 N HCl. Extract the aqueous layer twice with equal volumes of EtOAc. Discard these organic layers (this step selectively removes non-basic organic impurities while the protonated target remains in the water).

Step 2: Controlled Basification Maintaining the temperature at 0–5 °C to suppress exothermic degradation, slowly add 28% aqueous NH₄OH dropwise to the aqueous phase. Continuously monitor the solution with a calibrated pH meter until it reaches exactly pH 9.8–10.2.

Step 3: Salting Out Add solid NaCl to the basified aqueous phase until saturation is achieved. Stir gently until the salt is fully dissolved.

Step 4: Free-Base Extraction Extract the aqueous phase with EtOAc (3 × 1.5 volumes). To prevent emulsions, gently invert the separatory funnel rather than shaking vigorously, and vent frequently to release pressure.

Step 5: Washing and Drying Combine the organic extracts and wash once with a minimal volume of saturated brine. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

Step 6: Concentration Filter off the drying agent. Concentrate the filtrate under reduced pressure on a rotary evaporator. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation of the isolated piperidinone.

Extraction Workflow Visualization

ExtractionWorkflow AqMix Aqueous Reaction Mixture (Protonated Piperidin-3-one) AcidWash Acidification & Wash (pH 2.0 with 2N HCl) AqMix->AcidWash Add HCl & EtOAc (Discard Org. Layer) Basification Controlled Basification (pH 9.8-10.2 with NH4OH) AcidWash->Basification Retain Aqueous Phase Extraction Liquid-Liquid Extraction (EtOAc, 3x) Basification->Extraction Add EtOAc & NaCl OrgPhase Organic Phase (Target Free Base) Extraction->OrgPhase Collect Top Layer AqWaste Aqueous Phase (Waste) Extraction->AqWaste Discard Bottom Layer

Fig 1: Optimized pH-dependent liquid-liquid extraction workflow for (6R)-6-methylpiperidin-3-one.

References

  • Title: Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 Source: nih.gov URL:

  • [1] Title: Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors Source: nih.gov URL:

Sources

Optimization

Removing residual water from hygroscopic (6R)-6-methylpiperidin-3-one HCl

Welcome to the technical support center for (6R)-6-methylpiperidin-3-one HCl. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (6R)-6-methylpiperidin-3-one HCl. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and processing of this hygroscopic compound. Our goal is to equip you with the necessary knowledge to mitigate challenges associated with residual water, ensuring the integrity and stability of your experiments and formulations.

The Challenge of Hygroscopicity

(6R)-6-methylpiperidin-3-one HCl is a valuable building block in pharmaceutical synthesis. However, its hygroscopic nature—the tendency to attract and retain water molecules from the surrounding environment—presents a significant challenge.[1][2][3][4][5] The presence of excess water can impact various aspects of your work, including:

  • Reaction Kinetics and Yield: Water can interfere with reaction mechanisms, leading to reduced yields or the formation of unwanted byproducts.

  • Physical Properties: Absorbed moisture can cause the solid material to clump or cake, affecting its flowability and handling during formulation processes.[3]

  • Stability and Shelf-Life: The presence of water can accelerate the degradation of the compound, compromising its long-term stability and shelf-life.[6]

  • Accurate Weighing: The absorption of water can lead to inaccurate measurements of the compound's mass, impacting the stoichiometry of reactions and the concentration of solutions.[2]

This guide provides practical solutions and scientifically-grounded explanations to help you effectively remove residual water from (6R)-6-methylpiperidin-3-one HCl.

Troubleshooting Guide: Water Removal Techniques

This section addresses common issues encountered when trying to dry (6R)-6-methylpiperidin-3-one HCl and provides step-by-step protocols for effective water removal.

Issue 1: My compound remains "wet" even after standard drying in a vacuum oven.

Cause: Standard vacuum oven drying may not be sufficient to remove tightly bound water molecules, especially if the compound has a high affinity for water or if the vacuum pressure and temperature are not optimized.

Solution: Implement an Optimized Vacuum Drying Protocol.

Vacuum drying is a common and effective method for removing moisture from heat-sensitive active pharmaceutical ingredients (APIs).[7][8][9] By reducing the pressure, the boiling point of water is lowered, allowing for its removal at temperatures that will not degrade the compound.

dot

Caption: Optimized Vacuum Drying Workflow

Detailed Protocol:

  • Sample Preparation: Spread the (6R)-6-methylpiperidin-3-one HCl in a thin layer in a suitable glass container (e.g., a crystallization dish or a watch glass) to maximize the surface area exposed to the vacuum.

  • Vacuum Application: Connect the vacuum oven to a high-vacuum pump capable of reaching pressures below 1 mbar. A lower pressure will facilitate more efficient water removal.

  • Drying Time: The required drying time will depend on the initial water content, the amount of sample, and the oven conditions. It is recommended to dry for at least 24 hours.

  • Monitoring: Periodically and carefully remove a small, representative sample for water content analysis using a technique like Karl Fischer titration to determine if the desired level of dryness has been achieved.[6][11][12]

  • Cooling and Storage: Once dry, allow the compound to cool to room temperature under vacuum or in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide) before handling to prevent reabsorption of atmospheric moisture.

Issue 2: I need to remove water from a solution of (6R)-6-methylpiperidin-3-one HCl in an organic solvent.

Cause: Many organic solvents are themselves hygroscopic and can introduce water into your sample. Standard evaporation may not be sufficient to remove all traces of water, and co-evaporation with the solvent can occur.

Solution: Employ Azeotropic Distillation.

Azeotropic distillation is a powerful technique for removing water from solutions by adding a third component, an "entrainer," that forms a low-boiling azeotrope with water.[13][14][15] This azeotrope is then distilled off, effectively removing the water from the system.

dot

Sources

Troubleshooting

Technical Support Center: Stabilization of (6R)-6-methylpiperidin-3-one Against Oxidation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, chiral -aminoketones like (6R)-6-methylpiperidin-3-one are notoriously unstable as free bases.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, chiral


-aminoketones like (6R)-6-methylpiperidin-3-one  are notoriously unstable as free bases. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure the structural and stereochemical integrity of your compound.

Core Principles of Aminoketone Instability

The inherent instability of (6R)-6-methylpiperidin-3-one stems from the proximity of the secondary amine to the ketone functionality. The basic nitrogen atom is highly electron-rich and readily reacts with molecular oxygen to form an N-oxide. Furthermore, the amine catalyzes the enolization of the adjacent ketone (at C2 and C4).

Molecular oxygen (


) readily undergoes single-electron transfer or direct addition to this electron-rich enamine/enol tautomer, forming an 

-hydroperoxide intermediate. This intermediate undergoes rapid Grob-type fragmentation or diketone cleavage, leading to ring-opening, polymerization, and the formation of dark, viscous tars[1].

Autoxidation A Free Base (6R)-6-methylpiperidin-3-one B Enamine/Enol Tautomer A->B Tautomerization D N-Oxidation (N-oxide/Nitrone) A->D Direct Oxidation E Alpha-Hydroperoxide Intermediate B->E O2 Addition C O2 / Trace Metals (Oxidative Stress) C->D Catalysis C->E Catalysis F Diketone Cleavage & Polymerization E->F Degradation

Caption: Oxidative degradation pathway of (6R)-6-methylpiperidin-3-one free base.

Frequently Asked Questions (FAQs)

Q: Why does salt formation prevent the oxidative degradation of this compound? A: Protonating the secondary amine (e.g., forming a hydrochloride salt) serves a dual purpose. First, it ties up the nitrogen's lone pair, completely preventing direct N-oxidation. Second, the resulting ammonium group is highly electron-withdrawing, which drastically reduces the electron density of the piperidine ring. This suppresses the enolization of the ketone, blocking the primary pathway for autoxidation and subsequent fragmentation[2].

Q: My freshly synthesized free base turned from a pale yellow oil to a dark brown tar overnight. Can it be recovered? A: Unfortunately, no. The transition to a dark brown tar indicates extensive oxidative polymerization and diketone cleavage. The degradation products are complex and structurally compromised. You must discard the batch, rigorously degas your solvents for the next run, and immediately convert the fresh free base into a stable salt or protected derivative[3].

Q: Does the C6 methyl group offer any steric protection against oxidation? A: The (6R)-methyl group provides minimal steric shielding to the nitrogen and no shielding to the highly reactive C2 protons adjacent to the ketone. While it prevents some intermolecular self-condensation at the C6 position, it does not stop N-oxidation or C2/C4 autoxidation.

Stabilization & Storage Workflow

To guarantee the integrity of your compound, you must choose a stabilization strategy immediately following synthesis or deprotection.

Stabilization A Freshly Synthesized Free Base B Decision: Storage Duration A->B C Short-term (< 1 week) Inert Gas, -80°C B->C Immediate Use D Medium-term (Months) HCl Salt Formation B->D Salt Prep E Long-term (Years) N-Boc Protection B->E Derivatization F Stable Solid (Hygroscopic, Store dry) D->F Precipitation G Stable Crystalline Solid (Room Temp Tolerant) E->G Crystallization

Caption: Decision matrix and workflow for the stabilization of (6R)-6-methylpiperidin-3-one.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents and conditions specifically mitigates the risks of exothermic degradation and unwanted side reactions.

Protocol A: Preparation of (6R)-6-methylpiperidin-3-one Hydrochloride

Use this method to create a bench-stable salt suitable for medium-term storage[4].

  • Solvent Selection: Dissolve the freshly purified free base in anhydrous Methyl tert-butyl ether (MTBE) under an argon atmosphere at 0 °C.

    • Causality Note: MTBE is strictly chosen over methanol or ethanol. Alcohols can form hemiacetals/acetals with the ketone, and water promotes hydration. MTBE is aprotic and forces the highly polar salt to precipitate cleanly.

  • Acid Addition: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise. Maintain the internal temperature below 5 °C.

    • Causality Note: Protonation is highly exothermic. Localized heating in the presence of trace oxygen accelerates Criegee intermediate formation before the amine is fully protected. Dropwise addition prevents this thermal spike.

  • Precipitation: Stir for 30 minutes at 0 °C. A white to pale-yellow crystalline precipitate will form.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit or under a positive blanket of argon. The resulting salt is hygroscopic and will absorb atmospheric moisture, which can lead to slow hydrolysis.

  • Drying & Storage: Wash the filter cake with cold anhydrous MTBE. Dry the solid under high vacuum at room temperature for 4 hours. Store at -20 °C in a sealed, desiccated container.

Protocol B: N-Boc Protection for Extended Shelf-Life

Use this method if the compound is an intermediate intended for long-term storage or commercial shipping[5].

  • Initialization: Dissolve the free base in anhydrous Dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA).

  • Protection: Dropwise, add 1.1 equivalents of Di-tert-butyl dicarbonate (

    
    ) dissolved in DCM.
    
  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12 hours. The electron-withdrawing nature of the Boc group completely neutralizes the nitrogen's nucleophilicity and basicity.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield N-Boc-(6R)-6-methylpiperidin-3-one as a highly stable compound.

Quantitative Stability Data

The table below summarizes the expected shelf-life and primary degradation profiles of (6R)-6-methylpiperidin-3-one across various storage matrices.

Storage FormAtmosphereTemperatureExpected Shelf-Life (>95% Purity)Primary Degradant Observed
Free Base Air25 °C< 12 HoursN-oxides, Diketones, Tars
Free Base Argon-80 °C1 to 2 WeeksDiketones (Trace)
HCl Salt Air (Ambient Humidity)25 °C1 to 3 MonthsHydrates, Slow Hydrolysis
HCl Salt Argon (Desiccated)-20 °C> 2 YearsNone Detected
N-Boc Protected Air25 °C> 2 YearsNone Detected

References

  • Pharmacophore Journal - Synthesis, Characterization, Antioxidant Activity and Molecular Docking of Piperidin-4-one Semicarbazones (Discusses the basic oxidation characteristics and radical propagation of piperidinone derivatives). URL:[Link]

  • PLOS One - Ferricytochrome c Directly Oxidizes Aminoacetone to Methylglyoxal, a Catabolite Accumulated in Carbonyl Stress (Provides foundational mechanistic evidence for the metal-catalyzed aerobic oxid

    
    -aminoketones).
    URL:[Link]
    
  • Royal Society of Chemistry (RSC) Books - CHAPTER 3: Oxidative Degradation (Details the autooxidation mechanisms via aminium radical cation intermediates and base-catalyzed autooxidation). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Polymerization of Piperidinone Derivatives

Welcome to the Piperidinone Polymerization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals diagnose and resolve complex synthetic bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidinone Polymerization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals diagnose and resolve complex synthetic bottlenecks. Piperidinone derivatives—specifically 2-piperidinone (δ-valerolactam) and N-vinyl-2-piperidinone—present unique thermodynamic and kinetic challenges.

This guide abandons generic advice in favor of mechanistic causality. Every protocol provided is a self-validating system designed to prevent cascading experimental failures.

Diagnostic Decision Tree

Troubleshooting A Polymerization Failure Detected B AROP Pathway (2-Piperidinone) A->B C FRP Pathway (N-Vinyl-2-Piperidinone) A->C D Low Conversion / Yield B->D E High PDI / Gelation C->E F Moisture Quenching (Catalyst Deactivation) D->F Check NMR for residual monomer G Thermodynamic Ceiling Temp Exceeded D->G Check Rxn Temp H Chain Transfer to Monomer E->H Broad GPC peak I In-situ Crosslinking E->I Insoluble fraction

Diagnostic workflow for troubleshooting piperidinone polymerization failures.

Module 1: Anionic Ring-Opening Polymerization (AROP) of 2-Piperidinone

Causality & Theory

The AROP of 6-membered lactams like 2-piperidinone (δ-valerolactam) is notoriously difficult due to1

1[1]. Furthermore, the2[2].3[3].
Frequently Asked Questions (FAQs)

Q1: My AROP of 2-piperidinone yields <5% conversion despite using 2 mol% NaH. What is the mechanistic failure? A1: The failure is likely twofold: moisture contamination and thermodynamic equilibrium. 3[3]. Additionally, because 2-piperidinone has low ring strain, polymerizing it at elevated temperatures shifts the equilibrium back toward the monomer. You must operate strictly below the ceiling temperature while maintaining rigorous anhydrous conditions.

Q2: How can I prevent catalyst deactivation and accelerate initiation? A2: Utilize a co-initiator (activator) such as N-acetyl-2-piperidinone. The rate-determining step in non-activated AROP is the formation of the initial N-acylated growth center. 4, which is thermodynamically required for 6-membered rings[4].

Self-Validating Protocol: Anhydrous AROP of 2-Piperidinone

This protocol incorporates internal validation steps to ensure the system is truly anhydrous before initiation.

  • Monomer Purification: Distill 2-piperidinone under reduced pressure over calcium hydride (

    
    ) to remove water.
    
    • Validation Check: Perform Karl Fischer titration on the distillate; it must read < 10 ppm

      
       before proceeding.
      
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3 cycles).

  • Catalyst Formation: Add the purified 2-piperidinone to the flask and heat to 60°C to melt. Add 1.0 mol% Sodium Hydride (NaH) dispersion in mineral oil.

    • Causality: NaH deprotonates the monomer to form the active sodium piperidinonate center.

    • Validation Check: Observe

      
       gas evolution. The complete cessation of bubbling validates that catalyst formation is complete and no residual moisture remains.
      
  • Initiation: Inject 0.5 mol% N-acetyl-2-piperidinone (activator) via a gas-tight syringe.

  • Propagation: Maintain the reaction temperature at 80°C (strictly below

    
    ) for 24 hours.
    
  • Termination & Precipitation: Quench the active chain ends with 1 mL of anhydrous methanol. Dissolve the highly viscous crude mixture in hexafluoroisopropanol (HFIP) and precipitate dropwise into cold diethyl ether.

  • Characterization: Dry under vacuum at 50°C. Run

    
     NMR in 
    
    
    
    /
    
    
    to confirm the disappearance of the monomer's
    
    
    -
    
    
    multiplet.

Module 2: Free-Radical Polymerization of N-Vinyl-2-Piperidinone

Causality & Theory

Functionalized derivatives like N-vinyl-2-piperidinone polymerize via free-radical mechanisms through the vinyl group. Unlike AROP, moisture is not a catastrophic poison here. However, the monomer contains a relatively acidic proton alpha to the piperidinone carbonyl.5[5].

Frequently Asked Questions (FAQs)

Q3: My N-vinyl-2-piperidinone polymerization resulted in an insoluble gel. Why? A3: Gelation is the macroscopic result of microscopic crosslinking.5

5[5]. Lowering the reaction temperature and initiator concentration mitigates this side reaction.

Q4: How do I control the molecular weight and achieve a narrow PDI? A4: Transition from conventional Free-Radical Polymerization (FRP) to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Using a chain transfer agent (CTA) ensures a constant, low concentration of active radicals, minimizing bimolecular termination and suppressing branching.

Self-Validating Protocol: RAFT Polymerization of N-Vinyl-2-Piperidinone
  • Inhibitor Removal: Pass N-vinyl-2-piperidinone through a basic alumina column to remove the radical inhibitor (e.g., MEHQ).

  • Reaction Mixture Formulation: In a Schlenk tube, combine monomer (1.0 M), CTA (O-ethyl S-(1-phenylethyl) dithiocarbonate) (0.01 M), and AIBN initiator (0.002 M) in anisole.

    • Causality: The[CTA]/[Initiator] ratio of 5:1 ensures that the RAFT equilibrium dominates over new chain initiation, maintaining a living character.

  • Deoxygenation: Perform 4 freeze-pump-thaw cycles.

    • Validation Check: The complete absence of gas bubbles during the final thawing phase confirms total oxygen removal. Oxygen is a potent radical scavenger and will induce an unpredictable induction period.

  • Polymerization: Immerse the sealed flask in a pre-heated oil bath at 65°C for 12 hours.

  • Quenching: Plunge the flask into liquid nitrogen and expose to air to rapidly terminate all radicals.

  • Purification: Precipitate the polymer twice into cold hexanes to remove unreacted monomer and residual CTA.

Data Presentation: Comparative Troubleshooting Metrics

To assist in rapid diagnostics, the following table summarizes the quantitative boundaries and failure modes for both polymerization pathways.

ParameterAROP (2-Piperidinone)FRP (N-Vinyl-2-Piperidinone)
Mechanism Anionic Ring-OpeningFree-Radical / RAFT
Typical Catalyst/Initiator NaH / N-acetyl-2-piperidinoneAIBN / Dithiocarbamate CTA
Optimal Temp Range 60°C – 80°C (Below

)
60°C – 70°C
Moisture Limit < 10 ppm (Critical poison)Tolerant (Can use aqueous media)
Primary Failure Mode Low conversion (<5%) due to hydrolysisGelation due to chain transfer
Dispersity (PDI) Expectation 1.5 – 2.01.1 – 1.3 (if RAFT is used)
Validation Metric

evolution stops
Zero bubbles on final thaw cycle

References

  • Bernart et al. "Influence of water on the non-activated polymerization of ε-caprolactam." ResearchGate. URL:[Link]

  • Chemical Society Reviews. "Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups." RSC Publishing. URL:[Link]

  • Tani et al. "Polymerization of α‐piperidone with M–AlEt3, MAlEt4, or KAlEt3(piperidone) as catalysts and N‐acetyl‐α‐piperidone as initiator." R Discovery. URL: [Link]

  • Encyclopedia of Polymer Science and Technology. "N-Vinylamide Polymers." Free.fr. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Sticky Piperidinone Hydrochloride Salts

Welcome to the technical support center for the purification of piperidinone hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperidinone hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the sticky, hygroscopic, or oily nature of these compounds. Here, we move beyond standard protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification workflows.

The Challenge with Piperidinone Hydrochloride Salts

Piperidinone scaffolds are crucial building blocks in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Their conversion to hydrochloride salts is a common strategy to enhance aqueous solubility and improve handling characteristics. However, these salts often present significant purification challenges, manifesting as sticky solids, oils, or hygroscopic materials that are difficult to crystallize, filter, and dry. This behavior is often attributed to the presence of impurities, residual solvents, or the inherent physicochemical properties of the molecule itself, such as a low glass transition temperature.[3]

Troubleshooting Guide: From Sticky Oils to Crystalline Solids

This section addresses specific problems you might encounter during the purification of piperidinone hydrochloride salts, offering detailed explanations and actionable protocols.

Q1: My piperidinone hydrochloride salt "oiled out" during crystallization and won't solidify. What's happening and how can I fix it?

Expert Insight: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a crystalline solid.[4] This is common when the compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated too quickly. For piperidinone derivatives, this can be exacerbated by impurities that disrupt the crystal lattice formation.

Root Cause Analysis & Solutions:
  • Inappropriate Solvent System: The polarity and boiling point of your solvent are critical. A solvent that is too good at dissolving your compound will require a large volume of anti-solvent, which can cause the product to crash out as an oil.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystalline solid.[4]

  • Presence of Impurities: Impurities can act as "crystal poisons," inhibiting the formation of a well-defined crystal lattice.

Step-by-Step Protocols:

Protocol 1: Slow Cooling and Solvent Screening

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] Common choices for piperidinone derivatives include alcohols like ethanol or isopropanol.[5]

  • Dissolution: Dissolve your crude salt in a minimal amount of the hot solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Covering the flask can help slow the cooling rate.[4]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

  • Refrigeration: Once crystals begin to form, the flask can be moved to a refrigerator and then a freezer to maximize yield.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) System

  • Dissolution: Dissolve your oily product in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol, dichloromethane).

  • Slow Addition of Anti-Solvent: While stirring vigorously, slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble (e.g., diethyl ether, hexane, ethyl acetate) until the solution becomes persistently cloudy.[6]

  • Re-dissolution and Crystallization: Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Cooling: Allow the solution to stand undisturbed to cool slowly. Crystals should form at the interface of the solvent mixture.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption: Decision workflow for purifying sticky piperidinone HCl salts.

Q2: My final product is a free-flowing powder after filtration, but becomes sticky upon drying. What should I do?

Expert Insight: This behavior strongly suggests that your compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The stickiness is due to the formation of a saturated aqueous solution on the surface of the particles. It could also indicate the presence of residual hygroscopic solvents.

Root Cause Analysis & Solutions:
  • Hygroscopicity: The inherent chemical structure of your piperidinone hydrochloride salt may make it prone to absorbing water.

  • Residual Solvents: Trapped protic solvents like water or ethanol can contribute to stickiness.

  • Inadequate Drying: Standard drying methods may not be sufficient to remove all moisture, especially if the compound is highly hygroscopic.

Step-by-Step Protocols:

Protocol 3: Enhanced Drying Techniques

  • High-Vacuum Drying: Dry the solid under high vacuum (high-vac) for an extended period (12-24 hours).[7] Using a drying agent like phosphorus pentoxide (P₂O₅) in the desiccator can be very effective.

  • Azeotropic Drying: If residual water is suspected, co-evaporate the sample with a solvent that forms a low-boiling azeotrope with water, such as toluene or absolute ethanol. Dissolve or suspend the sticky solid in the solvent and then remove the solvent under reduced pressure. Repeat this process several times.

  • Handling in an Inert Atmosphere: For extremely hygroscopic compounds, all manipulations (filtration, weighing, storage) should be performed in a glove box with a controlled, low-humidity atmosphere.[7]

Protocol 4: Lyophilization (Freeze-Drying)

For thermally sensitive or extremely hygroscopic compounds, lyophilization can be an excellent purification and drying method.[8][9]

  • Dissolution: Dissolve the crude salt in a suitable solvent, typically water or a mixture of water and a miscible organic solvent like tert-butanol.

  • Freezing: Freeze the solution rapidly to form a solid mass.[8]

  • Drying: Place the frozen sample under high vacuum. The solvent will sublime (go directly from solid to gas), leaving behind a dry, often fluffy, solid product.[9] This process avoids the issues of oiling out and can produce a highly porous, easily handled solid.[10]

Q3: I'm losing a significant amount of my product during recrystallization. Are there alternative purification methods?

Expert Insight: High product loss during recrystallization is often due to the compound's significant solubility in the mother liquor, even at low temperatures. When recrystallization proves inefficient, other purification techniques that exploit different physicochemical properties should be considered.

Alternative Purification Strategies:
TechniquePrincipleBest ForConsiderations
Trituration Washing a solid with a solvent in which the product is insoluble but impurities are soluble.[6][11]Removing highly soluble impurities from a solid product.Product must be a solid, even if sticky. May require multiple washes.
Salt-to-Freebase-to-Salt Converting the HCl salt to the freebase, purifying the freebase (which is often less polar and easier to handle), and then reforming the HCl salt.Cases with significant impurities that are difficult to remove from the salt form.Requires an additional two reaction steps. The freebase must be stable.
Chromatography Separation based on differential partitioning between a stationary phase and a mobile phase.[12]Complex mixtures or when crystallization and trituration fail.Can be resource-intensive. For highly polar salts, specialized techniques may be needed.
Step-by-Step Protocols:

Protocol 5: Trituration

  • Solvent Selection: Choose a solvent in which your piperidinone salt is poorly soluble, but the impurities are highly soluble.[6] A common choice is diethyl ether or a mixture of diethyl ether and a small amount of a more polar solvent like methanol.[11]

  • Suspension and Grinding: Suspend your sticky solid in the chosen solvent. Use a spatula or glass rod to break up and grind the solid, maximizing the surface area exposed to the solvent.[11]

  • Stirring: Stir the suspension vigorously for a period (e.g., 30 minutes to several hours).

  • Isolation: Isolate the solid by filtration, washing the filter cake with a small amount of fresh, cold solvent. Dry the purified solid under high vacuum.

Protocol 6: Salt-to-Freebase-to-Salt Conversion

  • Freebase Formation: Dissolve the crude HCl salt in water and basify the solution with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution) until the pH is >9.

  • Extraction: Extract the freebase into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification of Freebase: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it. The freebase can often be purified further by recrystallization or column chromatography.

  • Salt Reformation: Dissolve the purified freebase in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or DCM). Add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise while stirring. The purified hydrochloride salt should precipitate out as a solid.

  • Isolation: Collect the solid by filtration, wash with the anhydrous solvent, and dry under high vacuum.

Protocol 7: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar hydrochloride salts that are not well-retained on standard reverse-phase columns, HILIC is a powerful alternative.[13]

  • Stationary Phase: Use a polar stationary phase, such as silica or a diol-bonded silica column.[13]

  • Mobile Phase: The mobile phase consists of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[13]

  • Elution: In HILIC, more polar compounds are retained longer, which is the opposite of reverse-phase chromatography. This allows for excellent separation of highly polar molecules.

Frequently Asked Questions (FAQs)

Q: What are the best practices for storing sticky or hygroscopic piperidinone hydrochloride salts? A: Store them in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite® or phosphorus pentoxide. For highly sensitive compounds, storage under an inert atmosphere (e.g., in a glove box or a sealed vial backfilled with argon or nitrogen) is recommended.[7][14]

Q: Can I use a different counter-ion if the hydrochloride salt is consistently problematic? A: Absolutely. If the hydrochloride salt proves too difficult to handle, exploring other salt forms (e.g., mesylate, tosylate, succinate) is a common strategy in drug development.[15] Different counter-ions can significantly alter the crystalline properties of the salt.[16]

Q: My NMR spectrum shows residual solvent even after extensive drying. How can I remove it? A: High-boiling point solvents like DMSO or DMF can be very difficult to remove. If your compound is stable, heating under high vacuum can be effective. Alternatively, lyophilization from a water/tert-butanol mixture can remove stubborn solvents. If these methods fail, re-purifying the compound using a method that avoids high-boiling point solvents is the best approach.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Bernès, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1197-1201. Available at: [Link]

  • IUCr Journals. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Available at: [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Available at: [Link]

  • Common Organic Chemistry. Performing a Trituration. Available at: [Link]

  • Frontiers. (2022, April 25). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Available at: [Link]

  • ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. Available at: [Link]

  • Oak Ridge National Laboratory. (2018, December 13). Purification of Chloride Salts for Concentrated Solar Power Applications. Available at: [Link]

  • SP Scientific. (2010, November 1). Effects of Speciation on the Physical Properties of Frozen Solutions. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Reddit. (2025, March 13). Does anyone know how to purifying polar compounds from crude plant extracts?. Available at: [Link]

  • Google Patents. (2012). US8277845B2 - Formulations and methods for lyophilization and lyophilates provided thereby.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Chemtips. (2013, February 26). Shake, Scrape, and Drain. Available at: [Link]

  • STAGE - 3. Available at: [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Available at: [Link]

  • SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Available at: [Link]

  • Senieer. Problems That Occur During Trituration And Their Potential Solutions. Available at: [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • PMC. (2025, September 3). Parametric Study of Metallothermic Purification of Chloride Salts. Available at: [Link]

  • Demaco Cryogenics. Lyophilization in the pharmaceutical industry. Available at: [Link]

  • Basicmedical Key. (2016, August 21). Compounding. Available at: [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available at: [Link]

  • PharmTech. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

  • ResearchGate. Recrystallization of Drugs: Significance on Pharmaceutical Processing. Available at: [Link]

  • Google Patents. (2021). WO2021103454A1 - Desalination method using lyophilization principle.
  • GEA. Fundamentals of Pharmaceutical Freeze Drying. Available at: [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Veranova. (2023). WHITEPAPER - Unlock the Secrets of Spray Drying for Sticky APIs. Available at: [Link]

  • Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Available at: [Link]

  • Pilotech. (2026, January 19). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Available at: [Link]

  • VaporFi. (2023, October 16). How to Choose Between Salt Nic and Freebase Vape Juice. Available at: [Link]

  • E-Liquid Recipes Forum. (2018, July 17). Nic Salts + Freebase Update. Available at: [Link]

  • Vape Juice Depot. (2024, March 28). Salt Nic vs. Freebase: Understanding the Basics. Available at: [Link]

  • Reddit. (2024, April 23). Adding salt to freebase in subohm?. Available at: [Link]

  • Vapor Authority. (2023, February 10). Keeping Your Freebase and Salt-Based E-Liquids Separate When Vaping. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling Thermal Instability of (6R)-6-methylpiperidin-3-one During Reflux

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is designed for researchers, scientists, and drug development professionals working with chiral piperidone building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is designed for researchers, scientists, and drug development professionals working with chiral piperidone building blocks.

(6R)-6-methylpiperidin-3-one is a highly valuable intermediate in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs). However, 3-piperidones are notoriously unstable as free bases, particularly under the thermal stress of reflux conditions [1]. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to overcome these thermal degradation challenges.

Part 1: Mechanistic Analysis of Thermal Degradation

To solve the instability of (6R)-6-methylpiperidin-3-one, we must first understand the causality of its degradation. When subjected to reflux conditions, the free base undergoes three primary degradation pathways:

  • Self-Condensation (Oligomerization): The secondary amine (NH) acts as a strong nucleophile, attacking the highly electrophilic C3 carbonyl of adjacent molecules. This intermolecular reaction forms imine/enamine intermediates that rapidly polymerize into intractable "tars" [4].

  • Enolization and Ring-Opening: Thermal stress in the presence of trace acids or bases promotes enolization at the C2 or C4 positions. Extended conjugation and subsequent side reactions can lead to ring-opening or epimerization, threatening the integrity of the (6R) stereocenter [3].

  • Oxidation: At elevated temperatures, the free amine and enolizable ketone are highly susceptible to aerobic oxidation, forming N-oxides and complex decomposition products [3].

DegradationPathways Start (6R)-6-methylpiperidin-3-one (Free Base) ThermalStress Thermal Stress (Reflux) Start->ThermalStress Path1 Intermolecular Reaction (Amine + Carbonyl) ThermalStress->Path1 Nucleophilic Attack Path2 Enolization (C2/C4) ThermalStress->Path2 Acid/Base Catalysis Path3 Aerobic Oxidation ThermalStress->Path3 O2 Exposure Deg1 Self-Condensation (Oligomers/Tars) Path1->Deg1 Deg2 Ring-Opening / Loss of Stereocenter Path2->Deg2 Deg3 N-Oxides / Decomposition Path3->Deg3

Figure 1: Primary thermal degradation pathways of (6R)-6-methylpiperidin-3-one free base during reflux.

Part 2: Troubleshooting FAQs

Q1: Why does my reaction mixture turn dark and viscous when refluxing the free base? A: This is the classic visual indicator of thermal degradation via self-condensation. Because the 3-piperidone core places the secondary amine and the ketone in close proximity, the activation energy for intermolecular nucleophilic attack is easily overcome at reflux temperatures. To prevent this, the nucleophilicity of the amine must be neutralized either by protonation (using the hydrochloride salt) or by steric/electronic shielding (using an N-Boc or N-Cbz protecting group) prior to heating[1][4].

Q2: I need to perform a high-temperature reaction, but I cannot use protecting groups. How can I prevent degradation? A: If the free amine is strictly required for your downstream transformation, batch reflux is fundamentally incompatible with this substrate. Instead, transition to Continuous Flow Chemistry . By passing a freshly prepared reagent stream through a heated microreactor, you reduce the residence time at high temperatures from hours to mere seconds. This kinetic control suppresses the slower intermolecular self-condensation pathway while allowing the desired, highly-driven intramolecular or cross-coupling reaction to occur.

Q3: What are the best handling practices and storage conditions to ensure stability before the experiment? A: Never store (6R)-6-methylpiperidin-3-one as a free base. It should always be isolated, stored, and handled as the hydrochloride salt ((6R)-6-methylpiperidin-3-one hydrochloride). The protonated amine cannot act as a nucleophile, effectively shutting down the self-condensation pathway. The HCl salt is a stable solid at room temperature and maintains structural integrity up to its melting point (>115 °C) [1][2].

Part 3: Quantitative Data & Strategy Comparison

To select the appropriate mitigation strategy for your specific workflow, consult the thermal stability parameters summarized below:

Protection StrategyThermal Stability LimitSelf-Condensation RiskRecommended Experimental Use Case
Free Base (Neat) < 40 °CCritical / HighImmediate use in sub-ambient or cold reactions.
Hydrochloride Salt > 115 °CLowLong-term storage, acidic reflux conditions.
N-Boc Protected > 150 °CNoneBasic reflux, transition-metal cross-coupling.
Continuous Flow (Free Base) ~ 120 °C (for < 90 sec)ModerateWhen protection/deprotection steps are unviable.

Part 4: Self-Validating Experimental Protocols

Protocol A: In Situ N-Boc Protection Prior to Reflux

Use this protocol to electronically deactivate the amine, rendering the piperidone core stable for prolonged batch reflux.

  • Liberation: Suspend (6R)-6-methylpiperidin-3-one hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (TEA, 2.5 eq, 25 mmol) dropwise. Self-validation check: The suspension will clarify as the free base is liberated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) in three equal portions over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (30 mL) to remove excess TEA, followed by a brine wash (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Application: The resulting (6R)-1-Boc-6-methylpiperidin-3-one can now be safely dissolved in high-boiling solvents (e.g., Toluene, THF) and refluxed without risk of self-condensation.

Protocol B: Continuous Flow Processing for Free Base Activation

Use this protocol to minimize thermal exposure when protecting groups cannot be utilized.

  • Preparation: Prepare a 0.1 M solution of the free base in a degassed, high-boiling solvent (e.g., NMP or DMF) strictly immediately before use. Keep the reservoir at 0 °C.

  • Priming: Prime the continuous flow reactor (PFA or Hastelloy tubing, 1.0 mm ID) with the pure reaction solvent.

  • Thermal Calibration: Set the reactor coil temperature to the required reaction temperature (e.g., 120 °C).

  • Execution: Engage the HPLC pump to deliver the reagent stream. Calibrate the flow rate to ensure a residence time (

    
    ) of strictly ≤ 90 seconds .
    
  • Quenching: Direct the output stream immediately into a collection flask submerged in an ice-water bath (0 °C) to instantaneously halt thermal degradation.

FlowChemistry Prep Reservoir (0°C) Free Base in Solvent Pump HPLC Pump (Precise Flow Rate) Prep->Pump Reactor Heated Microreactor (120°C, t_res ≤ 90s) Pump->Reactor Continuous Stream Quench Cold Collection (0°C Quench) Reactor->Quench Rapid Cooling

Figure 2: Continuous flow reactor setup to minimize thermal degradation of piperidones.

References

  • Kaczor, A. A., et al. (2018). "Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole as Dopamine D2 Receptor Ligand." MDPI. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (6R)-6-methylpiperidin-3-one Hydrochloride

Introduction In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of chiral intermediates is paramount. (6R)-6-methylpiperidin-3-one hydrochloride is a valuable chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of chiral intermediates is paramount. (6R)-6-methylpiperidin-3-one hydrochloride is a valuable chiral building block, featuring a stereocenter adjacent to the heteroatom and a ketone functionality, making it a precursor for a variety of complex nitrogen-containing scaffolds. Accurate and unambiguous characterization is not merely a procedural step but the foundation upon which subsequent synthetic transformations and structure-activity relationship (SAR) studies are built.

This guide provides an in-depth analysis of the ¹H NMR spectrum of (6R)-6-methylpiperidin-3-one hydrochloride. We will move beyond a simple peak list to dissect the structural information encoded within the chemical shifts, coupling constants, and multiplicities. By comparing its predicted spectrum with those of structurally related analogs—piperidin-3-one, N-methylpiperidine, and N-methylpiperidin-3-one—we will illuminate the specific spectral contributions of the C6-methyl group, the C3-ketone, and the protonated nitrogen. This comparative approach, grounded in first principles, offers a robust framework for researchers to confidently interpret their own experimental data.

Part 1: Theoretical Framework for Interpretation

The ¹H NMR spectrum of a substituted piperidine is dictated by its conformational dynamics and the electronic environment of each proton. For (6R)-6-methylpiperidin-3-one hydrochloride, several key factors are at play.

  • Chair Conformation: The piperidine ring predominantly adopts a chair conformation to minimize steric strain. This creates two distinct proton environments: axial and equatorial. Typically, axial protons are more shielded (appear at a lower chemical shift) than their equatorial counterparts due to the anisotropic effect of C-C single bonds.

  • Influence of the Protonated Nitrogen (NH₂⁺): The nitrogen atom bears a positive charge, creating a powerful electron-withdrawing inductive effect. This deshields adjacent protons (H2 and H6), causing them to resonate at a significantly downfield chemical shift. The N-H protons themselves are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In protic solvents like D₂O, they will exchange and may not be visible. In aprotic solvents like DMSO-d₆, they appear as a broad signal.

  • Anisotropy of the Carbonyl Group (C=O): The C3-carbonyl group possesses a magnetic anisotropic field. This field deshields protons in the "cone" of the carbonyl (e.g., the adjacent H2 and H4 protons) and shields protons located perpendicular to the carbonyl plane.

  • Stereochemistry (6R)-Methyl Group: The methyl group at the C6 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. This forces the H6 proton into the axial position. The presence of this methyl group breaks the molecule's symmetry, ensuring that all methylene protons on the ring are chemically non-equivalent.

The interplay of these effects dictates the final appearance of the spectrum. The following diagram illustrates the logical flow for dissecting the spectral data.

cluster_0 Structural Analysis cluster_1 Predictive NMR Principles cluster_2 Spectral Assignment cluster_3 Structural Confirmation a Identify Core Structure (Piperidine Ring) d Ring Conformation (Chair, Axial vs. Equatorial) a->d b Identify Functional Groups (C3-Ketone, C6-Methyl) e Inductive & Anisotropic Effects (Deshielding by NH2+ and C=O) b->e c Determine Protonation State (Hydrochloride Salt, NH2+) c->e g Assign Chemical Shifts (δ) d->g e->g f Spin-Spin Coupling (n+1 Rule, J-values) h Assign Multiplicities f->h i Assign Coupling Constants (J) f->i k Final Structure Elucidation g->k h->k i->k j Integrate Signals j->k

Caption: Logical workflow for the ¹H NMR spectral interpretation of (6R)-6-methylpiperidin-3-one hydrochloride.

Part 2: Predicted ¹H NMR Spectrum and Comparative Analysis

Predicted Data for (6R)-6-methylpiperidin-3-one hydrochloride

The table below summarizes the expected ¹H NMR signals. The predictions assume an aprotic solvent like DMSO-d₆ to allow for the observation of N-H protons.

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale
NH₂⁺ 9.0 - 10.0br s-Exchangeable, acidic protons on the positively charged nitrogen.
H6 3.5 - 3.8m (dq)J(H6,H5) ≈ 12, 4 Hz; J(H6,CH₃) ≈ 7 HzAxial proton deshielded by adjacent NH₂⁺. Coupled to C5 protons and the C6-methyl group.
H2eq 3.9 - 4.2ddJ(H2eq,H2ax) ≈ 13 Hz; J(H2eq,NH) ≈ smallDeshielded by both NH₂⁺ and C=O anisotropy.
H2ax 3.2 - 3.5ddJ(H2ax,H2eq) ≈ 13 Hz; J(H2ax,NH) ≈ smallDeshielded by NH₂⁺, but less so than H2eq.
H4eq / H4ax 2.8 - 3.2m-Complex multiplet deshielded by adjacent C=O group.
H5eq / H5ax 1.8 - 2.3m-Most upfield ring protons, coupled to H4 and H6.
CH₃ 1.2 - 1.4dJ(CH₃,H6) ≈ 7 HzEquatorial methyl group coupled to the axial H6 proton.
Comparative Spectral Data

To validate and understand our predictions, we will compare them with experimental data from simpler, related structures. This comparison isolates the spectral impact of each structural modification.

Compound H2/H6 (α to N) H3/H5 (β to N) H4 (γ to N) Other Source
(6R)-6-methylpiperidin-3-one HCl H2: 3.2-4.2 ppm; H6: 3.5-3.8 ppmH5: 1.8-2.3 ppmH4: 2.8-3.2 ppmCH₃: 1.2-1.4 ppmPredicted
Piperidin-3-one HCl [1][2]~3.5 ppm (m)~2.0 ppm (m)~2.6 ppm (t)--
N-Methylpiperidine [3][4]~2.2-2.3 ppm (m)~1.5-1.6 ppm (m)~1.4 ppm (m)N-CH₃: ~2.2-2.3 ppm-
1-Methylpiperidin-3-one HCl [5]H2: ~3.6 ppm; H6: ~3.2 ppmH5: ~2.3 ppmH4: ~2.8 ppmN-CH₃: ~3.0 ppm-

Analysis of Comparisons:

  • vs. Piperidin-3-one HCl: The introduction of the C6-methyl group in our target compound breaks the symmetry. Instead of single multiplet environments for H2/H6, H3/H5, etc., we expect distinct signals for H2, H4, H5, and H6, leading to a more complex spectrum. The predicted downfield shift of H2 in our target molecule compared to the average in piperidin-3-one is due to the combined deshielding from the adjacent ketone and the protonated nitrogen.

  • vs. N-Methylpiperidine: Comparing our target to N-methylpiperidine highlights the powerful deshielding effect of the C3-ketone. The protons at C2 and C4 in (6R)-6-methylpiperidin-3-one HCl are shifted significantly downfield (from ~2.2 ppm to >3.2 ppm and ~1.4 ppm to >2.8 ppm, respectively) due to the inductive and anisotropic effects of the carbonyl group.

  • vs. 1-Methylpiperidin-3-one HCl: This comparison illustrates the effect of N-protonation versus N-alkylation. The N-H₂⁺ group in our target compound is expected to cause a greater deshielding effect on the adjacent H2 and H6 protons compared to the N-CH₃ group in 1-methylpiperidin-3-one HCl. This is due to the direct positive charge on the nitrogen in the hydrochloride salt.

Part 3: Experimental Protocol and Advanced Methods

To ensure the acquisition of high-quality, interpretable data, a robust and validated experimental protocol is essential.

Standard Operating Procedure for ¹H NMR Acquisition

cluster_workflow Experimental Workflow prep 1. Sample Preparation ~5-10 mg in 0.6 mL DMSO-d6 Add 1 drop of D2O (optional) Add internal standard (TMS) load 2. Spectrometer Setup Insert sample Lock on deuterium signal Shim for homogeneity prep->load acq 3. Data Acquisition 400-600 MHz Spectrometer Set temp (298 K) Acquire 16-64 scans Set appropriate spectral width load->acq proc 4. Data Processing Fourier Transform Phase correction Baseline correction Integrate peaks acq->proc ref 5. Referencing Calibrate spectrum to TMS at 0.00 ppm or residual DMSO at 2.50 ppm proc->ref

Caption: A validated, step-by-step workflow for acquiring a high-quality ¹H NMR spectrum.

Causality and Self-Validation in the Protocol:

  • Solvent Choice (DMSO-d₆): This aprotic polar solvent is chosen because it readily dissolves hydrochloride salts and, crucially, allows for the observation of exchangeable N-H protons, which would be lost in D₂O.[6]

  • Optional D₂O Shake: Adding a drop of D₂O and re-acquiring the spectrum is a classic validation step. The disappearance of the broad N-H₂⁺ signal confirms its assignment.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is used as the universal reference point (δ = 0.00 ppm), ensuring accuracy and comparability of data across different experiments and instruments.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks, which is critical for accurate multiplicity analysis and coupling constant measurement.

Advanced NMR Methods for Unambiguous Assignment

For a molecule with several overlapping multiplets, 2D NMR experiments are invaluable for confirming assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For (6R)-6-methylpiperidin-3-one HCl, we would expect to see correlations between H6 and the CH₃ group, H6 and the H5 protons, H5 and H4 protons, and so on around the ring. This provides an unambiguous map of the proton connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, confirming which protons belong to which carbon environment (e.g., distinguishing the C2, C4, and C5 methylenes).

Caption: Simplified diagram showing expected key COSY correlations for the piperidine ring system.

Conclusion

The ¹H NMR spectrum of (6R)-6-methylpiperidin-3-one hydrochloride is rich with structural information. A thorough interpretation requires an understanding of stereochemistry, conformational analysis, and the electronic effects of the protonated amine and ketone functionalities. By predicting the spectrum based on these first principles and then contextualizing it through a comparative analysis with simpler analogs, we have built a robust framework for its characterization. The provided experimental protocol, coupled with the potential use of advanced 2D NMR techniques, equips researchers with the tools needed for a confident and unambiguous structural elucidation of this and other complex chiral piperidine derivatives.

References

  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available from: [Link]

  • PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Piperidin-3-one hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Chem-Impex. (n.d.). 3-Piperidone hydrochloride. Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to Establishing and Verifying the Stereochemical Purity of (6R)-6-methylpiperidin-3-one HCl

Executive Summary Introduction: The Criticality of Chirality in Piperidine Scaffolds The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] When substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduction: The Criticality of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] When substituted, as in the case of 6-methylpiperidin-3-one, a chiral center is introduced, leading to the existence of enantiomers—(6R) and (6S). These non-superimposable mirror images can exhibit vastly different pharmacological and toxicological profiles.[6] Therefore, the precise control and quantification of the desired (6R) enantiomer are paramount during synthesis and for final product release. This guide will explore the classical method of optical rotation and the contemporary chromatographic approach to ensure the stereochemical integrity of (6R)-6-methylpiperidin-3-one HCl.

Part 1: Establishing a Standard via Optical Rotation

Optical rotation is a macroscopic property of a chiral substance that causes the rotation of plane-polarized light.[7][8] The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions.[6] For a novel or sparsely documented compound like (6R)-6-methylpiperidin-3-one HCl, a standard must be established in-house using a well-characterized, high-purity reference sample.

Causality in Experimental Design for Polarimetry

The measurement of optical rotation is highly sensitive to experimental parameters. Each condition is controlled to ensure reproducibility and accuracy.

  • Wavelength (λ): The magnitude of rotation is wavelength-dependent. The sodium D-line (589.3 nm) is the historical and most common standard, ensuring comparability across different studies.[4][5]

  • Temperature (T): Molecular motion affects how a substance interacts with light. A standard temperature, typically 20°C or 25°C, must be maintained with high precision (e.g., ±0.5°C) to prevent variability.[3][5]

  • Solvent: The solvent can interact with the analyte, influencing its conformation and, consequently, its optical rotation. The choice of solvent must be documented and consistently used. Methanol or water are common choices for hydrochloride salts.

  • Concentration (c): The observed rotation is directly proportional to the concentration of the chiral substance in the light path.[8] Precise weighing and dilution are critical.

  • Path Length (l): The observed rotation is also proportional to the length of the sample cell. A 1.00 dm (100 mm) cell is the standard.[3]

Experimental Protocol: Establishing the Specific Rotation Standard

This protocol outlines the steps to determine the specific rotation of a primary reference standard of (6R)-6-methylpiperidin-3-one HCl.

  • Instrument Qualification:

    • Ensure the polarimeter is calibrated using a certified quartz plate or a standard sucrose solution, as per pharmacopeial guidelines.[5] The instrument should be capable of readings to at least 0.01°.[5]

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 100-500 mg of the high-purity (e.g., >99.5% enantiomeric excess determined by a primary method like chiral HPLC) (6R)-6-methylpiperidin-3-one HCl reference standard.

    • Quantitatively transfer the solid to a 25.00 mL volumetric flask.

    • Dissolve and dilute to the mark with a specified solvent (e.g., HPLC-grade Methanol). Ensure complete dissolution and thermal equilibrium by allowing the solution to stand at the target temperature.

  • Temperature Control:

    • Set the polarimeter's temperature control system (e.g., Peltier) to the desired temperature (e.g., 20.0 ± 0.5 °C).[3] Allow the instrument and sample cell to equilibrate.

  • Zero Correction (Blank Measurement):

    • Fill the 1.00 dm polarimeter cell with the pure solvent used for the sample preparation.

    • Place the cell in the polarimeter and perform a blank measurement. This value will be subtracted from the sample reading to correct for any solvent effects or instrument drift.[4]

  • Sample Measurement:

    • Rinse the cell with the analyte solution before filling it, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α_obs). Perform at least five replicate readings and calculate the average.

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation [α]:

      [α]_λ^T = (α_obs × 100) / (l × c)

      Where:

      • T = Temperature in °C

      • λ = Wavelength (e.g., D for Sodium D-line)

      • α_obs = Observed rotation in degrees

      • l = Path length in decimeters (dm)

      • c = Concentration in g/100 mL

Workflow for Specific Rotation Determination

G cluster_prep Preparation & Calibration cluster_measure Measurement cluster_calc Calculation & Reporting start Start instrument_cal Calibrate Polarimeter (Quartz Plate) start->instrument_cal prep_solution Prepare Analyte Solution (Accurate c) instrument_cal->prep_solution prep_blank Prepare Solvent Blank instrument_cal->prep_blank set_temp Set & Equilibrate Temperature (e.g., 20.0°C) prep_solution->set_temp measure_blank Measure Blank Rotation prep_blank->measure_blank set_temp->measure_blank measure_sample Measure Sample Rotation (α_obs) measure_blank->measure_sample calculate Calculate Specific Rotation [α] = (α_obs * 100) / (l * c) measure_sample->calculate report Establish Standard Value with Conditions (T, λ, c, solvent) calculate->report

Caption: Workflow for establishing a specific optical rotation standard.

Part 2: An Alternative Standard: Chiral HPLC

Chiral HPLC is a powerful and highly specific technique for separating enantiomers.[9] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like (6R)-6-methylpiperidin-3-one HCl, which may lack a strong chromophore for UV detection, derivatization or the use of a universal detector might be necessary.[10][11] However, many modern piperidine derivatives can be detected at low UV wavelengths (e.g., 210-220 nm).

Rationale for Method Development in Chiral HPLC

The goal is to achieve baseline separation (Resolution > 1.5) between the (6R) and (6S) enantiomers.

  • Column Selection: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are the most versatile and widely successful for a broad range of chiral compounds.[12] Screening several columns (e.g., Chiralpak IA, IB, IC) is a common starting point.

  • Mobile Phase Selection: The choice of mobile phase (typically a mixture of an alkane like hexane and an alcohol like isopropanol or ethanol) and an additive (like diethylamine for a basic analyte) is critical for tuning the separation.[13] The polarity of the mobile phase governs the retention and selectivity.

  • System Suitability: Before analysis, a racemic mixture of 6-methylpiperidin-3-one HCl is injected to demonstrate that the system can separate the two enantiomers and to establish their respective retention times.[13]

Hypothetical Protocol: Chiral HPLC Method Development
  • System Preparation:

    • HPLC system with a UV detector, column oven, and autosampler.

    • Chiral Column: Chiralpak AD-H (or similar polysaccharide-based column).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA). The DEA is added to improve peak shape for the basic piperidine compound.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Racemic Standard (for System Suitability): Prepare a 0.5 mg/mL solution of racemic 6-methylpiperidin-3-one HCl in the mobile phase.

    • Sample Solution: Prepare a 0.5 mg/mL solution of the (6R)-6-methylpiperidin-3-one HCl test sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the resolution between the two enantiomeric peaks.

    • Inject the sample solution.

    • Integrate the peak areas for both the (6R) and the unwanted (6S) enantiomer.

  • Calculation of Enantiomeric Purity (or Excess):

    • Enantiomeric Purity (% Area): % (6R) = [Area_(6R) / (Area_(6R) + Area_(6S))] × 100

    • Enantiomeric Excess (% ee): % ee = [|Area_(6R) - Area_(6S)| / (Area_(6R) + Area_(6S))] × 100

Workflow for Chiral HPLC Method Development

G cluster_setup Method Setup cluster_dev Development & Optimization cluster_validate Validation & Analysis start Start col_select Select Chiral Columns for Screening start->col_select mob_phase Prepare Mobile Phases (e.g., Hex/IPA + Additive) col_select->mob_phase prep_racemate Prepare Racemic Standard mob_phase->prep_racemate screen Screen Columns & Mobile Phases prep_racemate->screen optimize Optimize Separation (Adjust Solvent Ratio, Flow, Temp) screen->optimize resolution_check Check Resolution (Rs > 1.5) optimize->resolution_check resolution_check->optimize Fail validate Validate Method (LOD, LOQ, Linearity) resolution_check->validate Success analyze Analyze Test Sample validate->analyze calculate Calculate % Enantiomeric Purity analyze->calculate

Caption: Workflow for developing a chiral HPLC separation method.

Part 3: Head-to-Head Comparison: Optical Rotation vs. Chiral HPLC

The choice between these two methods depends on the specific requirements of the analysis, from early-stage synthesis checks to final GMP release testing.

FeatureOptical Rotation (Polarimetry) Chiral HPLC Expert Commentary
Specificity LowVery HighPolarimetry measures the bulk optical activity; any chiral impurity will contribute to the final reading, potentially masking the true purity of the target compound. HPLC physically separates the enantiomers, providing unambiguous quantification of each.
Sensitivity LowHighHPLC can detect and quantify the undesired enantiomer down to very low levels (e.g., <0.1%), which is crucial for pharmaceutical quality control. Polarimetry is not suitable for detecting trace enantiomeric impurities.
Accuracy & Precision ModerateHighWhile a well-calibrated polarimeter can be precise, its accuracy for purity determination is limited by its low specificity. HPLC provides highly accurate and precise quantification of enantiomeric excess (% ee).
Quantification Indirect (infers purity from a standard)Direct (quantifies each enantiomer by area)Optical rotation provides a single value that is compared to a standard. HPLC provides a full profile, allowing direct calculation of purity and the detection of other impurities.
Throughput HighModerateA single polarimetry measurement is very fast (minutes). HPLC run times are typically longer (10-30 minutes per sample), though modern UHPLC systems can accelerate this.[12]
Method Development MinimalModerate to HighPolarimetry requires finding a suitable solvent and concentration. HPLC requires screening columns and mobile phases, which can be resource-intensive.[12]
Cost (Instrument) LowerHigherPolarimeters are generally less expensive than a full HPLC system.
Cost (Consumables) Very Low (solvents)Moderate (solvents, columns)Chiral columns can be expensive, and HPLC-grade solvents are required.
Application Rapid identity check, confirmation of bulk chirality, monitoring reactions.Gold standard for quality control, release testing, stability studies, precise enantiomeric excess (% ee) determination.

Conclusion & Recommendations

For the rigorous quality control of (6R)-6-methylpiperidin-3-one HCl , a dual-methodology approach offers the most robust strategy.

  • Optical Rotation serves as an excellent, rapid, and cost-effective tool for identity confirmation. Once a specific rotation standard is established in-house using a primary reference material, it can be used for routine checks of incoming materials and to quickly monitor the progress of asymmetric syntheses. Its primary value lies in confirming that the bulk material has the correct "handedness" (i.e., it is dextro- or levorotatory as expected).

  • Chiral HPLC is the indispensable method for the accurate quantification of enantiomeric purity. It should be considered the definitive technique for final product release, stability testing, and any investigation requiring precise knowledge of the enantiomeric excess (% ee). Its high specificity and sensitivity are non-negotiable for meeting the stringent requirements of pharmaceutical development.[9]

References

  • Pharmacopeia.cn. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION. [Link]

  • Jiahang Instruments. Optical rotation determination method 0621 of the 2025 Edition of the Chinese Pharmacopoeia. [Link]

  • British Pharmacopoeia. Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. [Link]

  • Ivy Fine Chemicals. * ((3R,6R)-6-Methylpiperidin-3-yl)methanol hydrochloride*. [Link]

  • precisionFDA. (3S,5S,6R)-3-AMINO-6-METHYL-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)-2-PIPERIDINONE HYDROCHLORIDE. [Link]

  • National Center for Biotechnology Information. Crystal structures of two chiral piperidine derivatives. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • National Center for Biotechnology Information. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. [Link]

  • Organic Syntheses. Article Compounds. [Link]

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • Bruker. Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. [Link]

  • International Academic Journal of Pharmaceutical Sciences. determination of the specific rotation of an optically active substances by using polarimeter. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • National Center for Biotechnology Information. Piperidin-3-one hydrochloride. [Link]

  • Shimadzu. Rapid Method Scouting of Chiral Compounds. [Link]

  • The Journal of Organic Chemistry. Bicyclic Piperidines via [2 + 2] Photocycloaddition. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate. [Link]

  • MDPI. (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. [Link]

  • National Center for Biotechnology Information. 6-Methylpiperidin-2-one. [Link]

  • Knowledge at UChicago. Exploring Optimized Organic Fluorophore Search Through Experimental Data-Driven Adaptive β-VAE. [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R). [Link]

  • ResearchGate. (PDF) (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. [Link]-2-ylcyclohex-3-ene-12-diol)

Sources

Validation

A Comparative Guide to the Reactivity of (6R)- and (6S)-6-Methylpiperidin-3-one for the Discerning Researcher

In the landscape of pharmaceutical development and complex organic synthesis, the subtle yet profound influence of stereochemistry on molecular reactivity is a paramount consideration. This guide offers an in-depth compa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the subtle yet profound influence of stereochemistry on molecular reactivity is a paramount consideration. This guide offers an in-depth comparison of the chemical reactivity of the (6R) and (6S) enantiomers of 6-methylpiperidin-3-one, two key chiral building blocks. As experienced application scientists, we aim to provide not just data, but a mechanistic and predictive understanding rooted in fundamental principles of conformational analysis and stereoelectronic effects. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the synthesis and application of these versatile scaffolds.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. The introduction of a stereocenter, such as the methyl group at the 6-position in 6-methylpiperidin-3-one, imparts three-dimensionality that is critical for selective interaction with biological targets. However, this chirality also introduces complexities in chemical synthesis. The (6R) and (6S) enantiomers, while mirror images, can exhibit distinct reactivity profiles due to the differential spatial arrangement of the methyl group relative to the reactive centers: the ketone at C-3 and the secondary amine. Understanding these differences is crucial for developing stereoselective synthetic routes and for predicting the behavior of these molecules in subsequent chemical transformations.

Conformational Landscape: The Root of Differential Reactivity

The reactivity of cyclic molecules is intrinsically linked to their preferred conformations. Like cyclohexane, the piperidine ring in both (6R)- and (6S)-6-methylpiperidin-3-one adopts a chair conformation to minimize torsional and steric strain. The key to understanding their differential reactivity lies in the preferred orientation of the C-6 methyl group.

In N-unsubstituted or N-alkylated piperidines, a substituent at the 2-position (analogous to the 6-position here) can exist in either an axial or equatorial position. For a methyl group, the equatorial position is generally favored to avoid 1,3-diaxial interactions.[1] In the case of N-methylpiperidine, the equatorial conformer is significantly more stable.[1] This preference can be influenced by the nature of the N-substituent.[2][3]

For (6R)- and (6S)-6-methylpiperidin-3-one, the methyl group will predominantly reside in a pseudo-equatorial orientation in the most stable chair conformation. This minimizes steric hindrance. The absolute configuration (R or S) dictates the spatial orientation of this methyl group relative to the rest of the ring, influencing the accessibility of the ketone and the nitrogen lone pair.

Comparative Reactivity Analysis

The presence and orientation of the methyl group at C-6 create distinct steric environments for the two enantiomers, leading to predictable differences in their reactivity at the C-3 ketone and the nitrogen atom.

Reactivity of the C-3 Ketone

The ketone functionality at the C-3 position is a versatile handle for a variety of transformations, including reduction, enolate formation and subsequent alkylation, and reductive amination.

The reduction of the ketone to the corresponding alcohol, 6-methylpiperidin-3-ol, can proceed with facial selectivity, leading to the formation of diastereomers (cis and trans). The approach of the reducing agent (e.g., NaBH₄, LiAlH₄) to the carbonyl carbon will be influenced by the steric bulk of the pseudo-equatorial methyl group.

  • For the (6R)-enantiomer , the methyl group is on one face of the molecule. Hydride delivery will preferentially occur from the less hindered face, leading to a predictable diastereomeric ratio of the resulting alcohol.

  • For the (6S)-enantiomer , the methyl group is on the opposite face. Consequently, the preferred trajectory of the hydride will be from the opposite direction compared to the (6R) enantiomer, resulting in the formation of the enantiomeric set of diastereomeric alcohols.

The analogy can be drawn from the reduction of 2-methylcyclohexanone, where the approach of the hydride is directed by the methyl group, leading to a mixture of cis and trans isomers.[4][5] The diastereoselectivity can be influenced by the size of the reducing agent and the reaction conditions.[6]

Deprotonation at the C-2 or C-4 position generates an enolate, a powerful nucleophile for C-C bond formation. The regioselectivity of deprotonation is governed by kinetic versus thermodynamic control.[7][8]

  • Kinetic Enolate: A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will preferentially abstract the less hindered proton at C-4. The stereochemistry at C-6 is less likely to have a major influence on the formation of the C-4 enolate.

  • Thermodynamic Enolate: A weaker base under equilibrating conditions (higher temperature, longer reaction time) will favor the formation of the more substituted and thermodynamically more stable enolate at C-2. Here, the stereochemistry at C-6 will play a significant role. The approach of the base to the C-2 proton will be sterically influenced by the adjacent methyl group.

For both enantiomers, the pseudo-equatorial methyl group will hinder the approach of the base to the axial proton at C-2. However, the facial bias created by the chiral center can lead to different rates of deprotonation and potentially different diastereoselectivity in subsequent alkylation reactions. In the alkylation of the enolate of 2-methylcyclohexanone, the incoming electrophile approaches from the face opposite to the methyl group to minimize steric clash.[9][10] A similar principle would apply here, leading to predictable stereochemical outcomes for the (6R) and (6S) isomers.

Reactivity of the Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center that can undergo reactions such as N-alkylation, N-acylation, and N-arylation.

The N-alkylation of piperidines is a common transformation.[11][12][13] The stereocenter at C-6 will influence the rate and, in the case of a chiral alkylating agent, the diastereoselectivity of the reaction.

  • The pseudo-equatorial methyl group in the most stable conformer of both the (6R) and (6S) enantiomers will create some steric hindrance for the approach of an electrophile to the nitrogen atom.

  • The lone pair on the nitrogen can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be influenced by the C-6 methyl group. The orientation of the lone pair is critical for its nucleophilicity. An equatorial lone pair is generally more accessible for reactions.

  • In the quaternization of 2-methylpiperidines, the stereochemical outcome (axial vs. equatorial attack) is influenced by the size of the alkylating agent.[14][15] A similar trend can be expected for the N-alkylation of 6-methylpiperidin-3-one. The (6R) and (6S) isomers will direct the incoming electrophile to opposite faces of the nitrogen atom, leading to the formation of enantiomeric products.

Experimental Data and Protocols

Table 1: Predicted Reactivity Comparison
ReactionReactive CenterPredicted Outcome for (6R) vs. (6S)Key Influencing Factor
Diastereoselective Reduction C-3 KetoneFormation of enantiomeric sets of diastereomeric alcohols. The facial selectivity of hydride attack will be opposite.Steric hindrance from the pseudo-equatorial C-6 methyl group.
Kinetic Enolate Alkylation C-4 ProtonSimilar reactivity is expected as the chiral center is remote.Steric accessibility of the C-4 proton.
Thermodynamic Enolate Alkylation C-2 ProtonDifferent rates of enolate formation and potentially different diastereoselectivity in alkylation due to facial bias.Steric hindrance from the adjacent C-6 methyl group.
N-Alkylation NitrogenEnantiomeric products will be formed. The rate may be slightly different due to the overall molecular dipole and solvation effects.Steric hindrance around the nitrogen and the orientation of the lone pair.
Protocol 1: Diastereoselective Reduction of (6R)- and (6S)-6-Methylpiperidin-3-one

Objective: To compare the diastereoselectivity in the reduction of the two enantiomers.

Methodology:

  • Dissolution: Dissolve (6R)-6-methylpiperidin-3-one (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio. The product can be further purified by flash column chromatography.

  • Repeat: Repeat the same procedure for the (6S)-enantiomer and compare the diastereomeric ratios.

Protocol 2: Kinetic vs. Thermodynamic Enolate Alkylation

Objective: To compare the regioselectivity and stereoselectivity of alkylation under kinetic and thermodynamic control.

Methodology:

A. Kinetic Conditions:

  • Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Enolate Formation: Cool the LDA solution to -78 °C and slowly add a solution of (6R)-6-methylpiperidin-3-one (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) and continue stirring at -78 °C for 2-4 hours.

  • Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product, dry the organic layer, and concentrate. Analyze the product distribution (regio- and stereoisomers) by GC-MS and/or NMR.

B. Thermodynamic Conditions:

  • Enolate Formation: To a solution of (6R)-6-methylpiperidin-3-one (1.0 eq) in anhydrous THF, add a weaker base such as sodium hydride (NaH, 1.1 eq).

  • Equilibration: Allow the reaction to stir at room temperature or gentle heat (e.g., 40-50 °C) for several hours to allow for equilibration to the thermodynamic enolate.

  • Alkylation: Add the alkylating agent and continue stirring until the reaction is complete.

  • Work-up and Analysis: Perform the same work-up and analysis as for the kinetic conditions.

  • Comparison: Repeat both procedures for the (6S)-enantiomer and compare the results.

Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the key conformational and reactive pathways.

G cluster_6R (6R)-6-methylpiperidin-3-one cluster_6S (6S)-6-methylpiperidin-3-one 6R_eq Equatorial Methyl (More Stable) 6R_ax Axial Methyl (Less Stable) 6R_eq->6R_ax Ring Flip 6S_eq Equatorial Methyl (More Stable) 6S_ax Axial Methyl (Less Stable) 6S_eq->6S_ax Ring Flip

Caption: Conformational equilibrium of (6R) and (6S)-6-methylpiperidin-3-one.

G Start (6R/S)-6-methylpiperidin-3-one Kinetic Kinetic Control (LDA, -78°C) Start->Kinetic Thermo Thermodynamic Control (NaH, RT) Start->Thermo Kinetic_Enolate Less Substituted Enolate (C4) Kinetic->Kinetic_Enolate Thermo_Enolate More Substituted Enolate (C2) Thermo->Thermo_Enolate Kinetic_Product C4-Alkylated Product Kinetic_Enolate->Kinetic_Product Thermo_Product C2-Alkylated Product Thermo_Enolate->Thermo_Product

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (6R)-6-methylpiperidin-3-one hydrochloride

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and precision, not just in experimentation but in the entire lifecycle of a chem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and precision, not just in experimentation but in the entire lifecycle of a chemical reagent. The proper disposal of a compound like (6R)-6-methylpiperidin-3-one hydrochloride is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for drug development professionals and researchers to manage and dispose of this compound responsibly.

The causality behind these stringent protocols is rooted in the inherent hazard profile of piperidine derivatives. These compounds can be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, every step, from handling to final disposal, must be a self-validating system that prioritizes the safety of personnel and the integrity of our environment.

Hazard Identification and Essential Precautions

Before any handling or disposal, a thorough risk assessment is paramount. Based on data from analogous piperidine compounds, (6R)-6-methylpiperidin-3-one hydrochloride should be treated as a hazardous substance.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Potential for Flammability: While not always the primary hazard, some piperidine derivatives are flammable and may emit corrosive or toxic fumes (such as nitrogen oxides and hydrogen chloride gas) in a fire.[2][3][4][5]

This hazard profile necessitates that all handling and disposal operations be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.[3][6]Protects against splashes and airborne dust particles from causing serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[2][3]Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Body Protection Flame-retardant lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 for dusts) if exposure limits are exceeded or if working outside a fume hood.[2][8]Prevents inhalation of dust or aerosols that can cause respiratory tract irritation.[2]

Step-by-Step Disposal Protocols

Disposal of (6R)-6-methylpiperidin-3-one hydrochloride is governed by the principle that it is a hazardous chemical waste. It must never be disposed of down the sanitary sewer or in regular solid waste.[4][9][10][11] The primary method of disposal is through a licensed and certified hazardous waste disposal service, in accordance with local and national regulations such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]

Protocol 3.1: Disposal of Unused or Surplus Product
  • Maintain Original Container: Whenever possible, keep the chemical in its original, clearly labeled container.[15]

  • Secure and Segregate: Ensure the container is tightly sealed and stored in a designated, secure hazardous waste accumulation area.[16] This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][16]

  • Label as Waste: Affix a hazardous waste tag to the container. The tag must clearly state:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "(6R)-6-methylpiperidin-3-one hydrochloride". Avoid abbreviations or formulas.[13]

    • Accumulation start date (the date the first drop of waste was put in the container).[13]

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").[17]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to schedule a pickup.[3][13]

Protocol 3.2: Disposal of Contaminated Materials (Solid Waste)

This category includes used PPE (gloves, etc.), absorbent pads from minor spills, and contaminated labware (e.g., weighing paper, pipette tips).

  • Collect: Place all contaminated solid materials into a designated, leak-proof hazardous waste container (e.g., a labeled pail or a properly lined box).[3]

  • Label: Clearly label this container as "Hazardous Waste" and list the chemical contaminant "(6R)-6-methylpiperidin-3-one hydrochloride".

  • Seal and Store: Once full, securely seal the container and move it to the hazardous waste accumulation area for professional disposal.

Protocol 3.3: Decontamination and Disposal of "Empty" Containers

An "empty" container that held a hazardous chemical is not truly empty and must be managed as hazardous waste unless properly decontaminated.[9]

  • Triple-Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., water or methanol, depending on solubility and compatibility). The amount of solvent for each rinse should be about 10% of the container's volume.[9][18]

    • Crucially, collect all rinsate. This rinsate is now considered hazardous liquid waste.[3][9]

  • Manage Rinsate: Pour the collected rinsate into a designated hazardous liquid waste container, properly labeled with the names of both the solvent and the solute ((6R)-6-methylpiperidin-3-one hydrochloride).

  • Final Container Disposal: After triple-rinsing, deface or remove the original label to prevent misuse.[9][18] The container can now typically be disposed of as regular solid waste (e.g., broken glass box or plastic recycling, per institutional policy).

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (6R)-6-methylpiperidin-3-one hydrochloride and associated waste.

G Disposal Workflow for (6R)-6-methylpiperidin-3-one hydrochloride start Identify Waste Stream waste_type What is the waste type? start->waste_type surplus Unused/Surplus Product waste_type->surplus  Product solid_waste Contaminated Solids (PPE, Labware) waste_type->solid_waste Contaminated   Material container Empty Container waste_type->container  Container tag_surplus Affix Hazardous Waste Tag. Ensure container is sealed. surplus->tag_surplus collect_solid Place in labeled solid hazardous waste container. solid_waste->collect_solid triple_rinse Triple-rinse with appropriate solvent. container->triple_rinse store Store in designated, secure waste accumulation area. Check for incompatibilities. collect_solid->store collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label & dispose of container per institutional policy. triple_rinse->dispose_container collect_rinsate->store tag_surplus->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor for pickup. store->contact_ehs

Caption: Decision workflow for handling and disposing of (6R)-6-methylpiperidin-3-one hydrochloride waste.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate risk.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes or increase ventilation if it is safe to do so.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.

  • Cleanup (for minor spills only):

    • Don appropriate PPE as detailed in Section 2.

    • Contain the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[3][5] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][8]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]

  • Report: Report all spills, regardless of size, to your supervisor and your institution's EHS office.[3] For large or unmanageable spills, contact your emergency response team immediately.

Regulatory Compliance: A Shared Responsibility

Adherence to these disposal protocols ensures compliance with key regulations from agencies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) .

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employers and employees through labels, SDS, and training.[19][20]

  • The EPA's Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" framework for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[12][13][21]

Ultimately, the responsibility for safe disposal lies with the generator of the waste.[21] By following these expert-validated procedures, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.

References

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville - Environmental Health and Safety. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • Laboratory Waste Disposal Guide. Business Waste. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • SAFETY DATA SHEET - Piperidine. BRENNTAG. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • HAZARDOUS CHEMICAL HANDLING PROCEDURES. Bowie State University. [Link]

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